Rutamarin
Description
Rutamarin has been reported in Boenninghausenia albiflora, Ruta graveolens, and other organisms with data available.
RN given refers to parent cpd; structure
Structure
3D Structure
Properties
IUPAC Name |
2-[6-(2-methylbut-3-en-2-yl)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-7-20(3,4)15-9-13-8-14-10-18(21(5,6)26-12(2)22)24-16(14)11-17(13)25-19(15)23/h7-9,11,18H,1,10H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMHMGFGCLBSAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=C(C(=O)O3)C(C)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501030750 | |
| Record name | Rutamarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chalepin acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030666 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14882-94-1, 1092383-76-0 | |
| Record name | Rutamarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014882941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rutamarin, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092383760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rutamarin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263654 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rutamarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501030750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RUTAMARIN, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UKD4797WG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chalepin acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030666 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
107 - 108 °C | |
| Record name | Chalepin acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030666 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
What is Rutamarin chemical structure
An In-depth Technical Guide to the Chemical Compound Rutamarin
Introduction
This compound is a natural phytochemical classified as a furanocoumarin.[1] It is primarily isolated from plants belonging to the Rutaceae family, such as Ruta graveolens and Ruta angustifolia.[2][3] This document provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical and spectroscopic properties, isolation methods, and its significant roles in various biological signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a complex molecule with a furanocoumarin core. The specific stereoisomer, (+)-Rutamarin, is often the subject of biological studies.[1]
Table 1: Chemical Identifiers and Properties of this compound
| Identifier/Property | Value | Reference(s) |
| IUPAC Name | 2-[6-(2-methylbut-3-en-2-yl)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yl acetate | [4] |
| Molecular Formula | C₂₁H₂₄O₅ | [2][5] |
| Molecular Weight | 356.41 g/mol | [2][6] |
| CAS Number | 14882-94-1 (this compound), 13164-05-1 ((+)-Rutamarin) | [2][5] |
| SMILES | CC(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=C(C(=O)O3)C(C)(C)C=C | [5][7] |
| InChIKey | AWMHMGFGCLBSAY-UHFFFAOYSA-N | [6][8] |
| Melting Point | 107-108 °C | [9] |
| Appearance | Solid | [10] |
Spectroscopic Data
The structural elucidation of this compound has been confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| UV (MeOH) | λmax: 335 nm | [7] |
| HRESIMS | m/z 357.1697 [M+H]⁺ | [7] |
| ¹H-NMR (CD₃OD) | See reference for detailed peak assignments. | [6] |
| ¹³C-NMR (CD₃OD) | See reference for detailed peak assignments. | [6][10] |
| MS/MS Fragmentation | Proposed fragmentation patterns available. | [6] |
Experimental Protocols
Isolation of this compound from Ruta graveolens
An efficient method for the isolation of this compound utilizes support-free liquid-liquid chromatography (LLC).[7]
-
Extraction : The plant material (e.g., roots of Ruta graveolens) is subjected to extraction with a suitable solvent, such as dichloromethane (B109758) (DCM).[7]
-
Liquid-Liquid Chromatography : The crude DCM extract is then purified using an LLC technique like countercurrent chromatography (CCC) or centrifugal partition chromatography (CPC).[7] A biphasic solvent system, for instance, a mixture of hexane, ethyl acetate, methanol, and water (HEMWat), is employed. The composition of the solvent system is optimized to achieve high purity and yield of this compound.[7]
-
Quantification and Purity Analysis : The purity of the isolated this compound is assessed by High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[7]
Biological Activities and Signaling Pathways
This compound has demonstrated a range of biological activities, including anti-diabetic and anti-cancer effects, through its interaction with specific cellular signaling pathways.
Dual Induction of GLUT4 Translocation and Expression
This compound has been identified as a dual inducer of both the translocation and expression of Glucose Transporter 4 (GLUT4), which is crucial for glucose homeostasis.[1][2] This dual action makes it a promising candidate for the development of anti-Type 2 Diabetes Mellitus (T2DM) drugs.[2]
This compound's mechanism of action involves two distinct pathways:
-
Inhibition of PTP1B : this compound acts as a specific inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] By inhibiting PTP1B, it enhances the phosphorylation of the Insulin (B600854) Receptor (IR) and its downstream target, Akt (also known as Protein Kinase B or PKB).[1][9] This activation of the PI3K-Akt signaling pathway is essential for promoting the translocation of GLUT4 from intracellular vesicles to the plasma membrane, thereby increasing glucose uptake into the cells.[1][2]
-
Agonism of RXRα : this compound also functions as an agonist of the Retinoid X Receptor α (RXRα).[1][2] This interaction leads to an increase in the expression of the GLUT4 gene, resulting in a higher overall concentration of the transporter within the cells.[2]
Induction of Apoptosis in Cancer Cells
This compound has been shown to exhibit cytotoxic activity against various cancer cell lines, including colon adenocarcinoma (HT29) cells.[3] The mechanism of this cytotoxicity is through the induction of apoptosis, or programmed cell death.[5]
Studies have indicated that this compound treatment leads to the activation of key proteins in the apoptotic cascade, specifically caspases. The activation of initiator caspases, such as caspase-8 and caspase-9, and the executioner caspase, caspase-3, has been observed in this compound-treated HT29 cells.[5] The involvement of caspase-8 suggests the activation of the extrinsic (death receptor-mediated) pathway of apoptosis.[5]
Conclusion
This compound is a furanocoumarin with a well-defined chemical structure and significant, multifaceted biological activities. Its ability to modulate key signaling pathways, such as the insulin signaling pathway for glucose uptake and the apoptotic pathway in cancer cells, underscores its potential as a lead compound in the development of novel therapeutics. Further research into its pharmacokinetics, safety profile, and efficacy in more complex biological systems is warranted to fully explore its therapeutic potential.
References
- 1. (+)-Rutamarin as a Dual Inducer of Both GLUT4 Translocation and Expression Efficiently Ameliorates Glucose Homeostasis in Insulin-Resistant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (+)-Rutamarin as a Dual Inducer of Both GLUT4 Translocation and Expression Efficiently Ameliorates Glucose Homeostasis in Insulin-Resistant Mice | PLOS One [journals.plos.org]
- 3. gaexcellence.com [gaexcellence.com]
- 4. (+)-Rutamarin as a Dual Inducer of Both GLUT4 Translocation and Expression Efficiently Ameliorates Glucose Homeostasis in Insulin-Resistant Mice | PLOS One [journals.plos.org]
- 5. jppres.com [jppres.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Item - (+)-Rutamarin as a Dual Inducer of Both GLUT4 Translocation and Expression Efficiently Ameliorates Glucose Homeostasis in Insulin-Resistant Mice - figshare - Figshare [figshare.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C21H24O5 | CID 26948 - PubChem [pubchem.ncbi.nlm.nih.gov]
Rutamarin: A Technical Guide to its Natural Sources and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rutamarin is a naturally occurring dihydrofuranocoumarin that has garnered interest in the scientific community for its potential biological activities. This technical guide provides an in-depth overview of the natural sources of this compound, its initial discovery, and the evolution of its isolation and characterization methodologies. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key isolation techniques are provided. Furthermore, this document includes visualizations of experimental workflows and the known signaling pathway of this compound, rendered using the DOT language for clarity and reproducibility.
Natural Sources of this compound
This compound is a phytochemical primarily found in plants of the genus Ruta, within the family Rutaceae. The most well-documented source of this compound is Common Rue (Ruta graveolens) , a medicinal plant native to the Balkan Peninsula and now cultivated worldwide.[1][2] this compound has been isolated from various parts of the plant, including the aerial parts (leaves, stems, and fruits) and roots.[1][3]
Other species of the Ruta genus have also been identified as natural sources of this compound, including:
The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.
Discovery and Initial Isolation
The first reported isolation of this compound was in 1967 by J. Reisch, I. Novàk, K. Szendrei, and E. Minker from Ruta graveolens.[5] Their work laid the foundation for the subsequent phytochemical investigation of this compound. The initial isolation and structure elucidation were likely performed using classical chromatographic techniques prevalent at the time, such as column chromatography over silica (B1680970) gel, followed by spectroscopic analysis to determine its chemical structure.
Quantitative Data on this compound Yield
The yield of this compound from its natural sources is dependent on the extraction and purification methodology employed. Modern techniques have significantly improved the efficiency of its isolation.
| Plant Material | Extraction Method | Yield of this compound | Reference |
| Ruta graveolens (Roots) | Dichloromethane (B109758) Extraction followed by Liquid-Liquid Chromatography | 5.33 ± 0.24 mg per 100 mg of dry weight extract | [1] |
| Ruta graveolens (Aerial Parts) | Dichloromethane Extraction | 2.9% crude extract yield (this compound concentration not specified) | [1] |
Experimental Protocols for Isolation and Purification
The isolation of this compound has evolved from conventional chromatographic methods to more efficient, modern techniques.
Conventional Isolation Methodology: Column Chromatography
Protocol:
-
Extraction:
-
Air-dried and powdered plant material (e.g., roots of Ruta graveolens) is subjected to maceration or Soxhlet extraction with a solvent of medium polarity, such as chloroform (B151607) or dichloromethane.
-
The resulting crude extract is concentrated under reduced pressure.
-
-
Column Chromatography:
-
A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent like n-hexane as the slurry.
-
The concentrated crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.
-
The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or chloroform).
-
Fractions are collected at regular intervals and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:acetone, 4:1) and visualized under UV light.[6]
-
Fractions containing the compound of interest (identified by its Rf value compared to a standard, if available) are pooled together.
-
-
Purification:
-
The pooled fractions are concentrated, and the resulting solid may be further purified by recrystallization or by preparative High-Performance Liquid Chromatography (prep-HPLC).
-
Modern Isolation Methodology: Liquid-Liquid Chromatography
A more recent and efficient method for the one-step purification of this compound utilizes liquid-liquid chromatography (LLC), also known as countercurrent chromatography.[1]
Protocol:
-
Extraction:
-
Liquid-Liquid Chromatography (LLC):
-
A high-performance countercurrent chromatograph is used for the separation.
-
A suitable biphasic solvent system is selected, for example, a mixture of n-hexane, ethyl acetate, methanol, and water (HEMWat). The partition coefficient of this compound in the chosen system is a key parameter for successful separation.
-
The crude extract is dissolved in a mixture of the upper and lower phases of the solvent system and injected into the LLC instrument.
-
The separation is performed, and fractions are collected.
-
The collected fractions are analyzed by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) to identify those containing high-purity this compound.[1]
-
Fractions with purity greater than 97% are pooled and the solvent evaporated to yield pure this compound.[1]
-
Structure Elucidation
The chemical structure of isolated this compound is confirmed using a combination of modern spectroscopic techniques:
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the complete chemical structure and stereochemistry of the molecule.[1]
Visualizations
Experimental Workflow: this compound Isolation
Caption: Workflow for the modern isolation and characterization of this compound.
Signaling Pathway: Inhibition of Monoamine Oxidase B (MAO-B)
This compound has been identified as a selective inhibitor of human monoamine oxidase B (hMAO-B), an enzyme involved in the degradation of neurotransmitters.[1]
Caption: this compound's inhibitory action on the MAO-B signaling pathway.
References
- 1. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemicals from Ruta graveolens Activate TAS2R Bitter Taste Receptors and TRP Channels Involved in Gustation and Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C21H24O5 | CID 26948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [this compound, coumarin derivative of Ruta graveolens] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
Unveiling Rutamarin: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rutamarin, a natural furanocoumarin, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its isolation, characterization, and biological evaluation. The document aims to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development, facilitating further exploration of this compound's therapeutic potential.
Physical and Chemical Properties
This compound is a bioactive compound primarily isolated from plants of the Rutaceae family, such as Ruta angustifolia and Ruta graveolens.[1][2] It is classified as a psoralen, a class of organic compounds characterized by a furan (B31954) ring fused with a chromenone.[3]
Structural and Molecular Data
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₄O₅ | [1][4][5][6] |
| Molecular Weight | 356.41 g/mol | [1][4][5][6] |
| IUPAC Name | 2-[6-(2-methylbut-3-en-2-yl)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yl acetate | [4] |
| Canonical SMILES | CC(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=C(C(=O)O3)C(C)(C)C=C | [4] |
| InChI Key | AWMHMGFGCLBSAY-UHFFFAOYSA-N | [4] |
| CAS Number | 14882-94-1 | [1][4][5] |
Physicochemical Characteristics
| Property | Value | Source(s) |
| Physical Description | Solid powder | [1][5] |
| Melting Point | 107-108 °C | [4][7] |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
| logP (Octanol/Water) | 4.4 | [4] |
Spectral Data
| Spectral Data Type | Key Findings | Source(s) |
| Mass Spectrometry | HRESIMS: m/z 357.1718 [M+H]⁺ (calcd. for C₂₁H₂₅O₅, 357.1702) | [4] |
| ¹H-NMR | Spectra available in CD₃OD. | [4] |
| ¹³C-NMR | Spectra available in CD₃OD. | [4] |
| UV-Vis | λmax: 335 nm (in Methanol) | [4] |
Biological Activities and Mechanisms of Action
This compound has demonstrated a range of biological activities, with its anticancer and neuroprotective properties being the most extensively studied.
Anticancer Activity
This compound exhibits significant cytotoxic activity against various cancer cell lines, including colon adenocarcinoma (HT29), breast cancer (MCF7, MDA-MB-231), and hepatocellular carcinoma (HepG2).[1][8][9] Notably, it shows selectivity, with lower toxicity towards normal human colon cells (CCD-18Co).[8]
The primary mechanism of its anticancer action involves the induction of apoptosis. In HT29 cells, this compound treatment leads to cell cycle arrest at the G0/G1 and G2/M phases and triggers apoptosis through the activation of caspase-3, -8, and -9.[8][10] This suggests the involvement of both the intrinsic and extrinsic apoptotic pathways.
Monoamine Oxidase B (MAO-B) Inhibition
This compound has been identified as a potent and selective inhibitor of human monoamine oxidase B (hMAO-B).[2][11] This enzyme is a key target in the treatment of neurodegenerative diseases like Parkinson's disease. In vitro studies have shown that this compound can inhibit hMAO-B with high efficacy.[2] Molecular docking studies suggest that the (S)-enantiomer of this compound binds more strongly to the hMAO-B binding cavity.[11]
Experimental Protocols
Extraction and Isolation of this compound from Ruta angustifolia
This protocol describes the general steps for the extraction and isolation of this compound.[8][9]
Detailed Methodology:
-
Plant Material and Extraction: The aerial parts of Ruta angustifolia are washed, dried, and ground into a fine powder. The powder is then soaked in 90% aqueous methanol at room temperature for 72 hours.[8]
-
Fractionation: The resulting methanol extract is first fractionated with hexane to remove nonpolar compounds. The residue is then partitioned between chloroform and water. The chloroform-soluble extract, which contains this compound, is collected.[8]
-
Purification:
-
Charcoal Treatment: To remove chlorophyll, the chloroform extract is treated with activated charcoal and filtered.[9]
-
High-Performance Liquid Chromatography (HPLC): The chlorophyll-free extract is subjected to semi-preparative HPLC for the final purification of this compound. A typical HPLC setup might involve:
-
In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.[8]
Detailed Methodology:
-
Cell Plating: HT29 cells are seeded in 96-well plates at a density of 3 × 10⁴ cells/mL and incubated for 24 hours to allow for cell attachment.[8]
-
Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1.56 to 100 µg/mL). The plates are then incubated for 48 to 72 hours.[8]
-
Cell Fixation: After incubation, the cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water, and the cells are stained with 0.4% Sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization and Measurement: The protein-bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.
Caspase Activation Assay
This assay quantifies the activity of key apoptotic enzymes.[8]
Detailed Methodology:
-
Cell Treatment: HT29 cells are treated with different concentrations of this compound for 72 hours.[8]
-
Cell Lysis: The cells are harvested and lysed to release intracellular proteins, including caspases.
-
Caspase Activity Measurement: The cell lysate is incubated with a specific fluorogenic substrate for caspase-3, -8, or -9 (e.g., FITC-DEVD-FMK for caspase-3). The cleavage of the substrate by the active caspase results in a fluorescent signal that is measured using a flow cytometer. The fluorescence intensity is proportional to the caspase activity.[5]
Cell Cycle Analysis
This method is used to determine the effect of this compound on the cell cycle progression of cancer cells.[8]
Detailed Methodology:
-
Cell Treatment: HT29 cells are treated with this compound for a specified period (e.g., 72 hours).[8]
-
Cell Fixation: The cells are harvested and fixed, typically with cold 70% ethanol, to preserve their cellular DNA content.
-
Staining: The fixed cells are stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI).
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The resulting data provides a histogram showing the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Conclusion
This compound is a promising natural product with well-defined physical and chemical properties and significant biological activities. Its potential as an anticancer agent, acting through the induction of apoptosis, and as a neuroprotective agent, via the inhibition of MAO-B, warrants further investigation. The detailed experimental protocols provided in this guide are intended to facilitate these research efforts and accelerate the translation of this compound from a laboratory curiosity to a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. phcog.com [phcog.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gaexcellence.com [gaexcellence.com]
- 7. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
Rutamarin: A Technical Guide on its Physicochemical Properties and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rutamarin, a natural coumarin, has garnered significant scientific interest due to its notable cytotoxic and antiviral properties. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, molecular weight, and detailed insights into its mechanisms of action. The document outlines key experimental protocols for studying its biological effects and presents visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development applications.
Core Data
This section summarizes the fundamental physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 14882-94-1, 13164-05-1 | [1][2] |
| Molecular Formula | C21H24O5 | [1][2][3] |
| Molecular Weight | 356.41 g/mol | [3][4] |
Biological Activities and Signaling Pathways
This compound exhibits significant biological activity, primarily in the realms of oncology and virology. Its mechanisms of action involve the modulation of key cellular pathways, leading to apoptosis in cancer cells and the inhibition of viral replication.
Induction of Apoptosis in Cancer Cells
This compound has been demonstrated to be a potent inducer of apoptosis in various cancer cell lines, with a notable efficacy against HT29 colon adenocarcinoma cells.[1][4] The underlying mechanism involves the activation of both the extrinsic and intrinsic apoptotic pathways, with a predominant role of the extrinsic pathway.[4]
This compound treatment leads to the activation of initiator caspase-8, a key component of the extrinsic pathway.[1][4] Activated caspase-8 subsequently triggers the executioner caspase-3.[1][4] The intrinsic pathway is also implicated through the activation of caspase-9.[1][4] This cascade of caspase activation culminates in the biochemical and morphological hallmarks of apoptosis. Furthermore, this compound has been shown to induce cell cycle arrest at the G0/G1 and G2/M checkpoints in a dose-dependent manner.[1][4]
Antiviral Activity
This compound has shown potent antiviral activity against Kaposi's sarcoma-associated herpesvirus (KSHV).[2][5] Its mechanism of action is attributed to the inhibition of human topoisomerase IIα, a cellular enzyme essential for the lytic DNA replication of KSHV.[2][5] By targeting this host enzyme, this compound effectively blocks the proliferation of the virus.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.
In Vitro Cytotoxicity Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Plating : Seed cells (e.g., HT29) at a density of 3 × 10^4 cells/mL in a 96-well microtiter plate and incubate for 24 hours to allow for cell adherence.[4]
-
Treatment : Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1.56, 3.13, 6.25, 12.5, 25, 50, and 100 µg/mL).[4]
-
Incubation : Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.[4]
-
Analysis : Assess cell viability using a suitable method, such as the Sulforhodamine B (SRB) assay.
References
- 1. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral Activity of (+)-Rutamarin against Kaposi's Sarcoma-Associated Herpesvirus by Inhibition of the Catalytic Activity of Human Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Apoptosis-Inducing Coumarins Isolated from Peucedanum japonicum Roots: The Potential for Leukemia Treatment via the Mitochondria-Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stereochemistry and Enantiomers of (+)-Rutamarin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Rutamarin is a naturally occurring furanocoumarin that has garnered significant interest for its biological activities, notably its inhibitory effects on monoamine oxidase B (MAO-B), a key target in the treatment of neurodegenerative diseases. As a chiral molecule, the stereochemistry of Rutamarin is critical to its pharmacological profile. This technical guide provides a comprehensive overview of the stereochemistry of (+)-Rutamarin and its enantiomer, (-)-Rutamarin. It details their synthesis, isolation, and stereochemical characterization, along with relevant quantitative data and experimental protocols. Furthermore, this guide explores the differential biological activities of the enantiomers and the downstream signaling pathways affected by their interaction with MAO-B.
Introduction
This compound is a furanocoumarin found in various plants of the Rutaceae family, such as Ruta graveolens. Its molecular structure contains a single stereocenter, giving rise to two enantiomers: (+)-Rutamarin and (-)-Rutamarin. The naturally occurring enantiomer is the dextrorotatory (+)-Rutamarin, which has been the primary focus of biological studies. Understanding the stereochemical properties of each enantiomer is paramount for the development of this compound-based therapeutics, as chirality can significantly influence pharmacokinetic and pharmacodynamic properties. This guide aims to consolidate the current knowledge on the stereochemistry of this compound, providing a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Stereochemistry and Physicochemical Properties
The absolute configuration of the chiral center in (+)-Rutamarin has been determined to be (S). Consequently, its enantiomer, (-)-Rutamarin, possesses the (R) configuration.
Quantitative Data
The following table summarizes the key physicochemical properties of the this compound enantiomers.
| Property | (+)-(S)-Rutamarin | (-)-(R)-Rutamarin | Racemic (±)-Rutamarin |
| Specific Rotation ([α]D) | +25.0 (c 0.1, CHCl3)[1] | Not explicitly reported, but inferred to be -25.0 | 0 |
| Melting Point (°C) | Not explicitly reported for the pure enantiomer | Not explicitly reported | 107-108[2] |
| Molecular Formula | C₂₁H₂₄O₅ | C₂₁H₂₄O₅ | C₂₁H₂₄O₅ |
| Molecular Weight | 356.41 g/mol | 356.41 g/mol | 356.41 g/mol |
Synthesis and Isolation
The preparation of enantiomerically pure or racemic this compound can be achieved through total synthesis or by isolation from natural sources.
Enantioselective Total Synthesis of (+)-Rutamarin
The first enantioselective total synthesis of (+)-Rutamarin was reported by Zhang et al. in 2008. The key step in this synthesis is the Sharpless asymmetric dihydroxylation, which establishes the stereocenter with high enantioselectivity.
A detailed, step-by-step experimental protocol for the multi-step synthesis is beyond the scope of this guide. However, the key stereochemistry-defining step is outlined below.
Sharpless Asymmetric Dihydroxylation:
-
To a solution of the precursor alkene in a mixture of t-BuOH and water at 0 °C, add AD-mix-β and methanesulfonamide (B31651) (CH₃SO₂NH₂).
-
Stir the mixture vigorously at 0 °C until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding solid sodium sulfite (B76179) and warm the mixture to room temperature.
-
Stir for an additional hour and then extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diol by flash column chromatography to yield the chiral intermediate with high enantiomeric excess (ee).
This chiral diol is then carried through several subsequent steps to yield (+)-Rutamarin. The final product is purified by flash chromatography, and its specific rotation is measured to confirm its enantiopurity.
Synthesis of Racemic this compound
An improved synthesis of racemic (±)-Rutamarin has been developed, providing a cost-effective route that avoids chromatographic purification.
The synthesis starts from 2,4-dihydroxybenzaldehyde (B120756) and proceeds through an eight-step sequence. Key transformations include benzylation, Wittig reaction, Claisen rearrangement, and subsequent cyclization and acetylation steps to build the furanocoumarin core and introduce the side chains. The final product is obtained as a racemic mixture.
Isolation of (+)-Rutamarin from Ruta graveolens
(+)-Rutamarin can be efficiently isolated from the aerial parts of Ruta graveolens using liquid-liquid chromatography.
-
Extraction: The dried and ground plant material is extracted with dichloromethane (B109758) using ultrasound-assisted extraction. The resulting extract is filtered and concentrated.
-
Liquid-Liquid Chromatography:
-
A biphasic solvent system, such as n-hexane-ethyl acetate-methanol-water (HEMWat), is prepared and equilibrated.
-
The crude extract is dissolved in a suitable solvent and injected into the liquid-liquid chromatography system.
-
The separation is performed using the upper organic phase as the stationary phase and the lower aqueous phase as the mobile phase.
-
Fractions are collected and analyzed by high-performance liquid chromatography (HPLC) to identify those containing pure this compound.
-
-
Purification and Identification: The fractions containing pure this compound are combined and the solvent is evaporated. The structure and purity of the isolated compound are confirmed by spectroscopic methods such as NMR and mass spectrometry.
Stereochemical Characterization
The determination of the absolute configuration and enantiomeric purity of this compound is crucial. Several analytical techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess of a sample.
-
Column: A chiral stationary phase (CSP) is used. For furanocoumarins, polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., around 330 nm) is employed.
-
Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.
X-ray Crystallography
Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. While a crystal structure of an enantiomerically pure this compound has not been explicitly found in the literature, this technique remains the gold standard. The process involves growing a suitable single crystal of the pure enantiomer (or a derivative containing a heavy atom) and analyzing the diffraction pattern of X-rays passing through the crystal.
Circular Dichroism (CD) Spectroscopy
Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Enantiomers give mirror-image CD spectra. By comparing the experimental CD spectrum of an unknown enantiomer with a calculated spectrum for a known absolute configuration, the stereochemistry can be assigned.
Biological Activity and Signaling Pathways
The enantiomers of this compound exhibit differences in their biological activity, particularly in their interaction with monoamine oxidase B (MAO-B).
Differential Inhibition of Monoamine Oxidase B (MAO-B)
In vitro studies have shown that this compound is a potent inhibitor of human MAO-B, with significantly less activity against MAO-A[3]. In silico docking studies suggest that the naturally occurring (+)-(S)-Rutamarin binds more strongly to the hMAO-B binding cavity compared to the (-)-(R)-enantiomer[4]. This difference in binding affinity is attributed to the stereochemical arrangement of the substituents, which allows for more favorable interactions within the active site for the (S)-enantiomer.
Downstream Signaling Pathway of MAO-B Inhibition by this compound
The inhibition of MAO-B by this compound is expected to have neuroprotective effects. MAO-B is a mitochondrial enzyme that plays a crucial role in the degradation of neurotransmitters, particularly dopamine (B1211576). The enzymatic reaction also produces reactive oxygen species (ROS), such as hydrogen peroxide, which contribute to oxidative stress and neuronal damage in neurodegenerative diseases like Parkinson's disease.
By inhibiting MAO-B, this compound can lead to:
-
Increased Dopamine Levels: Reduced degradation of dopamine in the brain can help alleviate the motor symptoms associated with Parkinson's disease.
-
Reduced Oxidative Stress: The inhibition of MAO-B decreases the production of ROS, thereby protecting neurons from oxidative damage.
-
Neuroprotection: The reduction in oxidative stress and potential modulation of apoptotic pathways contribute to the overall neuroprotective effects.
The following diagram illustrates the proposed signaling pathway affected by this compound's inhibition of MAO-B.
Caption: Proposed mechanism of neuroprotection by (+)-Rutamarin via MAO-B inhibition.
Experimental Workflow for Stereochemical Analysis
The following diagram outlines a typical experimental workflow for the isolation, separation, and stereochemical characterization of this compound enantiomers.
Caption: Experimental workflow for the stereochemical analysis of this compound.
Conclusion
The stereochemistry of this compound is a critical aspect of its potential as a therapeutic agent. The naturally occurring (+)-(S)-enantiomer has been shown to be a potent and selective inhibitor of MAO-B, a key target in neurodegenerative disorders. This guide has provided a detailed overview of the synthesis, isolation, and stereochemical characterization of this compound enantiomers, including quantitative data and experimental protocols. The differential biological activity of the enantiomers highlights the importance of stereochemistry in drug design and development. Further research into the specific downstream cellular effects of each this compound enantiomer will be crucial for the advancement of this promising natural product towards clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Furanocoumarins from Ruta graveolens: A Technical Guide for Researchers
Introduction
Ruta graveolens, commonly known as common rue, is a plant species belonging to the Rutaceae family that is well-regarded for its rich composition of secondary metabolites, particularly furanocoumarins. These compounds are of significant interest to the pharmaceutical and scientific communities due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the furanocoumarins found in Ruta graveolens, detailing their quantification, extraction, and analysis, as well as the molecular pathways they influence. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Distribution of Furanocoumarins in Ruta graveolens
The concentration of furanocoumarins in Ruta graveolens varies significantly depending on the plant organ, developmental stage, and cultivation conditions. The primary linear furanocoumarins found in this species include psoralen, bergapten, xanthotoxin, and isopimpinellin.
Table 1: Furanocoumarin Content in Different Parts of Field-Grown Ruta graveolens
| Furanocoumarin | Leaf Content (mg/g DW) | Stem Content (mg/g DW) | Root Content (mg/g DW) | Fruit Content (mg/g DW) | Reference |
| Total Furanocoumarins | 2.8 - 17.5 | Lower than leaves | Lower than leaves | 5-10 fold higher than leaves | [1] |
| Psoralen | Variable | Lower than leaves | Minor amounts | High concentration | [2] |
| Bergapten | Generally high | Present | Minor amounts | High concentration | [2] |
| Xanthotoxin | Generally high | Present | Minor amounts | High concentration | [2] |
| Isopimpinellin | Minor amounts | Minor amounts | Can be concentrated (up to 25% of total FCs) | Present | [1] |
Table 2: Furanocoumarin Production in In Vitro Cultures of Ruta graveolens
| Culture Type | Furanocoumarin | Maximum Yield (mg/100g DW) | Growth Conditions | Reference |
| Agitated Shoot Culture | Xanthotoxin | 428.3 | 6-week growth cycle | [3] |
| Agitated Shoot Culture | Bergapten | 186.6 | 6-week growth cycle | [3] |
| Agitated Shoot Culture | Total Furanocoumarins | 917.2 | 5-week growth cycle, LS medium with 0.1/0.1 mg/L NAA/BAP | [3] |
| Stationary Liquid Culture | Xanthotoxin | 288.36 | B5 medium, 4-week cycle with 5% benzothiazole (B30560) elicitor | [3] |
| Stationary Liquid Culture | Bergapten | 153.78 | B5 medium, 4-week cycle with 5% benzothiazole elicitor | [3] |
| Stationary Liquid Culture | Isopimpinellin | 78.9 | B5 medium, 4-week cycle with 5% benzothiazole elicitor | [3] |
| Stationary Liquid Culture | Psoralen | 82 | B5 medium, 4-week cycle with 5% benzothiazole elicitor | [3] |
| Micropropagated Shoots | Total Furanocoumarins | 910 | 26-day culture | [4] |
Experimental Protocols
Extraction of Furanocoumarins
-
Principle: Continuous solid-liquid extraction using a specialized glass apparatus (Soxhlet extractor). This method is exhaustive but can sometimes lead to the degradation of thermolabile compounds.
-
Protocol:
-
Air-dry the plant material (Ruta graveolens leaves, stems, etc.) in the shade and grind it into a fine powder.
-
Accurately weigh approximately 10 g of the powdered plant material and place it in a cellulose (B213188) thimble.
-
Place the thimble inside the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with a suitable solvent (e.g., methanol (B129727), ethanol (B145695), or hexane) to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus with a condenser and heat the solvent using a heating mantle.
-
Allow the extraction to proceed for a sufficient duration (typically 6-8 hours) until the solvent in the siphon tube becomes colorless.
-
After extraction, concentrate the solvent using a rotary evaporator to obtain the crude extract.
-
Store the extract at 4°C for further analysis.
-
-
Principle: Utilizes the energy of ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer, leading to more efficient extraction in a shorter time and at lower temperatures compared to conventional methods.
-
Protocol:
-
Prepare the powdered plant material as described for Soxhlet extraction.
-
Place a known amount of the powdered material (e.g., 1 g) in an extraction vessel.
-
Add a specific volume of solvent (e.g., 20 mL of methanol) to achieve a desired solid-to-solvent ratio.
-
Place the vessel in an ultrasonic bath.
-
Set the desired extraction parameters:
-
Frequency: Typically 20-40 kHz.
-
Time: 15-60 minutes.
-
Temperature: 25-50°C.
-
-
After sonication, separate the extract from the solid residue by filtration or centrifugation.
-
Repeat the extraction process with fresh solvent if necessary to ensure complete extraction.
-
Combine the extracts and concentrate them using a rotary evaporator.
-
-
Principle: Employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. By manipulating temperature and pressure, the solvent properties of supercritical CO₂ can be tuned to selectively extract specific compounds. This method is considered "green" as it avoids the use of organic solvents.
-
Protocol:
-
Grind the dried plant material to a consistent particle size.
-
Load a known quantity of the ground material into the extraction vessel of the SFE system.
-
Set the extraction conditions:
-
Pressure: 100 - 350 bar.
-
Temperature: 40 - 60°C.
-
CO₂ Flow Rate: 1-5 mL/min.
-
Modifier (optional): A small percentage of a co-solvent like ethanol (e.g., 5-10%) can be added to the supercritical CO₂ to enhance the extraction of more polar compounds.
-
-
The supercritical fluid passes through the plant material, dissolving the furanocoumarins.
-
The extract-laden fluid is then depressurized in a collection vessel, causing the CO₂ to return to its gaseous state and evaporate, leaving behind the extracted compounds.
-
Collect the extract for further analysis.
-
Analysis of Furanocoumarins
-
Principle: A chromatographic technique used to separate, identify, and quantify each component in a mixture. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.
-
Protocol:
-
Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol or acetonitrile) and filter it through a 0.45 µm syringe filter to remove particulate matter.
-
Instrumentation:
-
HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, and a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic or gradient elution can be used. A common mobile phase is a mixture of water, methanol, and acetonitrile (B52724) (e.g., 55:35:10 v/v/v).[2]
-
Flow Rate: Typically 0.8 - 1.0 mL/min.[2]
-
Column Temperature: Maintained at a constant temperature, for instance, 28°C.[2]
-
Injection Volume: 10 - 20 µL.
-
Detection: UV detection is commonly performed at a wavelength of 254 nm.[2]
-
-
Quantification: Prepare standard solutions of known concentrations for each furanocoumarin of interest (psoralen, bergapten, xanthotoxin, etc.). Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of each furanocoumarin in the sample by comparing its peak area to the calibration curve.
-
-
Principle: A hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample.
-
Protocol:
-
Sample Preparation: The extract may require derivatization to increase the volatility of the furanocoumarins, although many can be analyzed directly. Dissolve the sample in a volatile solvent like hexane (B92381) or dichloromethane.
-
Instrumentation:
-
GC-MS System: A system equipped with a capillary column and a mass selective detector.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is often suitable.
-
-
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 60°C, holding for a few minutes, then ramping up to 280-300°C at a rate of 5-10°C/min.
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 280-300°C.
-
Mass Range: Scan from m/z 50 to 550.
-
-
Identification and Quantification: Identify the furanocoumarins by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST). Quantification can be performed using an internal or external standard method.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
Furanocoumarins from Ruta graveolens exert their biological effects through various molecular mechanisms, including phototoxicity and the modulation of key signaling pathways involved in cell proliferation and apoptosis.
Caption: Mechanism of Psoralen-Induced Phototoxicity.
Caption: Furanocoumarin-Mediated Inhibition of STAT3 Signaling.
Caption: Furanocoumarin-Induced Apoptosis Pathways.
Experimental Workflow
The following diagram illustrates a general workflow for the extraction, analysis, and biological evaluation of furanocoumarins from Ruta graveolens.
Caption: Experimental Workflow for Furanocoumarin Research.
Conclusion
Ruta graveolens stands out as a potent source of various furanocoumarins with significant therapeutic potential. This guide has provided a comprehensive overview of the quantitative aspects, detailed experimental protocols for extraction and analysis, and insights into the molecular mechanisms of action of these compounds. The presented data and methodologies aim to serve as a valuable resource for researchers and professionals, facilitating further exploration and development of furanocoumarins from Ruta graveolens for pharmaceutical applications. The structured presentation of quantitative data in tables, detailed protocols, and visual diagrams of pathways and workflows is intended to enhance the practical application of this knowledge in a laboratory setting.
References
Biosynthesis Pathway of Rutamarin in Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rutamarin is a bioactive dihydrofuranocoumarin found in plants of the Ruta genus, notably Ruta graveolens. It has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway in plants. The pathway originates from the general phenylpropanoid pathway and proceeds through the formation of the central coumarin (B35378) intermediate, umbelliferone. Subsequent prenylation, oxidative cyclization to form the dihydrofuran ring, and a final acetylation step lead to the formation of this compound. While the initial steps of coumarin biosynthesis are well-characterized, the specific enzymes catalyzing the later modifications in this compound formation are not yet fully elucidated. This guide details the putative pathway, the classes of enzymes involved, available quantitative data, and generalized experimental protocols for the further investigation of this pathway.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the amino acid L-phenylalanine. The pathway can be divided into three main stages:
-
Formation of the Coumarin Core (Umbelliferone): This stage is part of the well-established phenylpropanoid pathway. L-phenylalanine is converted to p-coumaroyl-CoA, which then undergoes ortho-hydroxylation and lactonization to form umbelliferone.
-
Formation of the Dihydrofuranocoumarin Skeleton: This stage involves the prenylation of a coumarin intermediate, followed by an oxidative cyclization to form the characteristic dihydrofuran ring. The biosynthesis of the related compound chalepin (B78595) is considered a model for this part of the pathway[1][2][3].
-
Final Modification: The final step is the acetylation of the hydroxyl group on the prenyl side chain to yield this compound. This compound is also known as acetyl-chalepin[1][2].
The proposed biosynthetic pathway is visualized in the diagram below.
Caption: Putative biosynthetic pathway of this compound from L-Phenylalanine.
Key Enzymes and Intermediates
The biosynthesis of this compound involves several key enzymes and intermediate compounds. While the enzymes for the initial steps are well-characterized, those for the later, specific steps in this compound formation are putative and inferred from related pathways.
| Step | Precursor(s) | Product(s) | Enzyme Class | Specific Enzyme (if known) | Reference |
| 1 | L-Phenylalanine | Cinnamic Acid | Lyase | Phenylalanine Ammonia-Lyase (PAL) | [1][4] |
| 2 | Cinnamic Acid | p-Coumaric Acid | Monooxygenase | Cinnamate 4-Hydroxylase (C4H) | [1][4] |
| 3 | p-Coumaric Acid | p-Coumaroyl-CoA | Ligase | 4-Coumarate:CoA Ligase (4CL) | [1][4] |
| 4 | p-Coumaroyl-CoA | Umbelliferone | Dioxygenase | p-Coumaroyl-CoA 2'-hydroxylase (C2'H) | [1][4] |
| 5 | Umbelliferone, DMAPP | Prenylated Umbelliferone | Transferase | Prenyltransferase (PT) | [1][4][5] |
| 6 | Prenylated Umbelliferone | Chalepin | Monooxygenase | Cytochrome P450 (putative) | [4][6][7] |
| 7 | Chalepin, Acetyl-CoA | This compound | Transferase | Acetyltransferase (AT) (putative) | [1][2] |
Quantitative Data
Quantitative data on the biosynthesis of this compound, particularly enzyme kinetics, is scarce in the literature. The available data primarily focuses on the concentration of the final product in plant tissues.
| Compound | Plant Species | Plant Part | Concentration | Reference |
| This compound | Ruta graveolens | Dichloromethane root extract | 5.33 ± 0.24 mg / 100 mg dry weight extract | [8][9][10] |
| This compound | Ruta chalepensis | Methanolic extract | IC50 of 15.13 µg/mL against L5178Y-R cells | [11][12] |
Note: Enzyme kinetic data (Km, Vmax) for the specific prenyltransferase, cytochrome P450, and acetyltransferase involved in this compound biosynthesis are not currently available in the reviewed scientific literature.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of biochemical and molecular biology techniques. Below are detailed methodologies for the key experiments that would be necessary to identify and characterize the enzymes involved in the later stages of the pathway.
General Workflow for Enzyme Identification and Characterization
The following diagram illustrates a typical workflow for identifying and characterizing novel enzymes in a biosynthetic pathway.
References
- 1. Oxidative Cyclization in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chalepin and Chalepensin: Occurrence, Biosynthesis and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Synthesis of 3,4-Dihydrocoumarins via C-H Oxidation/Conjugate Addition/Cyclization Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new P450 involved in the furanocoumarin pathway underlies a recent case of convergent evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative Cyclization in Natural Product Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.flvc.org [journals.flvc.org]
- 9. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Rutamarin: A Technical Guide to Solubility and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutamarin, a natural furanocoumarin, has garnered significant interest within the scientific community for its diverse biological activities, including cytotoxic and enzyme inhibitory properties. As research into its therapeutic potential progresses, a thorough understanding of its physicochemical properties, particularly its solubility in various solvents, is paramount for consistent and reproducible experimental outcomes. This technical guide provides an in-depth overview of the solubility of this compound, details relevant experimental protocols, and visualizes its interactions with key biological signaling pathways.
Solubility of this compound
Precise quantitative solubility data for this compound in a range of common laboratory solvents remains a notable gap in the published literature. However, qualitative descriptions and some quantitative information are available, which are summarized below.
Quantitative Solubility Data
The available quantitative solubility data for this compound is limited. One supplier provides this compound as a 10 mM solution in dimethyl sulfoxide (B87167) (DMSO).[1] Additionally, a calculated water solubility value is available.
Table 1: Quantitative Solubility of this compound
| Solvent | Concentration (mM) | Concentration (mg/mL) | Notes |
| DMSO | 10 | ~3.56 | Based on commercially available solution.[1] |
| Water | ~2.51 x 10⁻⁷ | ~8.94 x 10⁻⁸ | Calculated value (log10WS = -9.60 mol/L). |
Molecular Weight of this compound: 356.41 g/mol
Qualitative Solubility Information
This compound has been reported to be soluble in a variety of organic solvents. This information is crucial for the preparation of stock solutions and for conducting in vitro and in vivo studies.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility Description | Source(s) |
| DMSO | Soluble | [1][2] |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Acetone | Soluble | [1] |
Experimental Protocols for Solubility Determination
While a specific, detailed experimental protocol for determining the solubility of this compound has not been widely published, standard methodologies for sparingly soluble compounds can be applied. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.
Shake-Flask Method for Thermodynamic Solubility
This method involves equilibrating an excess amount of the solid compound with a specific solvent over a set period and then measuring the concentration of the dissolved compound in the supernatant.
Protocol:
-
Preparation: Add an excess amount of this compound to a sealed, clear glass vial containing a known volume of the desired solvent (e.g., DMSO, ethanol, water). The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or orbital incubator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method to be used.
-
Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.
Biological Signaling Pathways Involving this compound
This compound has been shown to interact with several key biological signaling pathways, primarily through inhibitory actions. These interactions are central to its observed cytotoxic and neuroactive effects.
Inhibition of Human Monoamine Oxidase B (hMAO-B)
This compound is an effective inhibitor of human monoamine oxidase B (hMAO-B), an enzyme responsible for the degradation of neurotransmitters like dopamine.[3][4] This inhibition suggests potential applications in neurodegenerative diseases.
Inhibition of Topoisomerase II
This compound acts as a catalytic inhibitor of human topoisomerase II, an enzyme crucial for DNA replication and chromosome segregation. By inhibiting this enzyme, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Modulation of the PI3K/Akt Signaling Pathway
This compound has been observed to influence the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and apoptosis.[5][6] In some cancer cell lines, this compound treatment leads to the inhibition of Akt phosphorylation, thereby promoting apoptosis.
Interaction with Cannabinoid Receptor 2 (CB2)
In silico studies have suggested that this compound may have selective activity at the cannabinoid CB2 receptor.[3] The CB2 receptor is primarily expressed on immune cells and is involved in modulating inflammation and pain.
Conclusion
This technical guide consolidates the current understanding of this compound's solubility and its interactions with key biological pathways. While qualitative data indicates its solubility in several common organic solvents, there is a clear need for more comprehensive quantitative studies to facilitate standardized experimental design. The elucidated mechanisms of action, particularly its inhibitory effects on hMAO-B and topoisomerase II, and its modulation of the Akt signaling pathway, underscore its potential as a lead compound for further drug development. The diagrams provided offer a visual framework for understanding these complex interactions, aiding researchers in their ongoing investigation of this promising natural product.
References
- 1. This compound | CAS:14882-94-1 | Manufacturer ChemFaces [chemfaces.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Isolation of Rutamarin from Ruta graveolens
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rutamarin (B1680287) is a naturally occurring dihydrofuranocoumarin found in various Ruta species, including Ruta graveolens (commonly known as rue).[1][2] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties.[3] Notably, studies have demonstrated its activity as an inhibitor of monoamine oxidase B (MAO-B), suggesting its potential in the context of neurodegenerative diseases.[1][4][5] Furthermore, this compound has been investigated for its antiviral and cytotoxic effects.[1] This document provides a detailed protocol for the efficient isolation of this compound from the aerial parts of Ruta graveolens using ultrasound-assisted extraction followed by liquid-liquid chromatography.
Data Presentation
Table 1: Quantitative Analysis of this compound Isolation
| Parameter | Value | Reference |
| Plant Material | Aerial parts of Ruta graveolens L. | [1] |
| Extraction Solvent | Dichloromethane (B109758) (DCM) | [1] |
| Crude Extract Yield | 2.9% | [5] |
| This compound Content in DCM Extract | 5.33 ± 0.24 mg / 100 mg dry weight extract | [1] |
| Purification Method | Liquid-Liquid Chromatography (LLC) | [1] |
| LLC Solvent System (HEMWat) | n-Heptane/Ethyl acetate/Methanol/Water | [1][5] |
| Yield of High-Purity this compound | 40-53% from crude extract | [1] |
Table 2: Liquid-Liquid Chromatography Performance for this compound Isolation
| HEMWat Solvent System (v/v/v/v) | This compound Yield (mg from 100 mg crude extract) | This compound Purity (%) | Separation Time (min) | Reference |
| 5/2/5/2 | 2.84 | ~99.0 | 43 | [5] |
| 3/1/3/1 | 2.39 | ~99.5 | 24 | [5] |
| 4/1/4/1 | 2.13 | ~97.6 | 17 | [5] |
Experimental Protocols
1. Plant Material and Extraction
This protocol details the extraction of this compound from the aerial parts of Ruta graveolens.
-
Plant Material: The aerial parts of Ruta graveolens L. were collected and air-dried.[1] The dried material was then ground into a fine powder.[5]
-
Extraction Procedure:
-
Weigh 40 g of the ground plant material.[5]
-
Place the material in a suitable vessel for ultrasound-assisted extraction.
-
Add 160 mL of dichloromethane (DCM).[5]
-
Perform ultrasound-assisted extraction for 30 minutes at room temperature.[5]
-
Repeat the extraction process two more times with fresh DCM.[5]
-
Combine the three extracts and remove the solvent under reduced pressure to obtain the crude DCM extract.[5]
-
2. Liquid-Liquid Chromatography (LLC) for this compound Purification
This protocol describes the one-step purification of this compound from the crude DCM extract.
-
Instrumentation: A high-performance countercurrent chromatograph or similar liquid-liquid chromatography system is required.[5]
-
Solvent System Preparation (HEMWat):
-
Prepare different ratios of n-Heptane/Ethyl acetate/Methanol/Water (HEMWat) as listed in Table 2. For example, for the 3/1/3/1 (v/v/v/v) system, mix the four solvents in the specified volume ratio.
-
Thoroughly mix the solvent system in a separation funnel and allow the two phases to separate.
-
-
Purification Procedure:
-
Dissolve 100 mg of the crude DCM extract in a suitable volume of the biphasic solvent system.[1]
-
Perform the liquid-liquid chromatographic separation according to the instrument's operating instructions. The HEMWat 3/1/3/1 (v/v/v/v) system is recommended for achieving high purity in a relatively short time.[5]
-
Monitor the fractions for the presence of this compound.
-
Combine the fractions containing high-purity this compound and evaporate the solvent.
-
3. Structure Elucidation
The identity and purity of the isolated this compound can be confirmed using the following analytical techniques:
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): To assess the purity of the isolated compound.[1]
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular weight and formula.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.[1]
Mandatory Visualization
Caption: Experimental workflow for the isolation of this compound from Ruta graveolens.
Caption: Signaling pathway illustrating this compound's inhibition of MAO-B.
References
- 1. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C21H24O5 | CID 26948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. This compound: Efficient Liquid-Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Rutamarin Quantification using HPLC-DAD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutamarin is a natural dihydrofuranocoumarin found in various plants of the Ruta genus, notably Ruta graveolens. It has garnered significant interest within the scientific community due to its potential pharmacological activities, including cytotoxic effects against various cancer cell lines.[1] Accurate and precise quantification of this compound is crucial for phytochemical analysis, quality control of herbal preparations, and pharmacokinetic studies in drug development.
This document provides a detailed protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). The methodology is designed to be robust and reproducible for research and quality control applications.
Experimental Protocols
Sample Preparation: Ultrasound-Assisted Extraction
This protocol describes the extraction of this compound from dried plant material, such as Ruta graveolens.
Materials:
-
Dried and powdered plant material
-
Dichloromethane (B109758) (HPLC grade)
-
Ultrasonic bath
-
Rotary evaporator
-
Volumetric flasks
-
Syringe filters (0.45 µm, PTFE)
Procedure:
-
Weigh 1.0 g of the dried, powdered plant material and place it into a 50 mL Erlenmeyer flask.
-
Add 20 mL of dichloromethane to the flask.
-
Place the flask in an ultrasonic bath and sonicate for 30 minutes at room temperature.[2]
-
Filter the extract through a Whatman No. 1 filter paper into a round-bottom flask.
-
Repeat the extraction process two more times with fresh solvent on the plant residue to ensure exhaustive extraction.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until complete dryness.
-
Reconstitute the dried extract in a known volume (e.g., 5.0 mL) of methanol (B129727) (HPLC grade).
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.
Standard Solution Preparation
Materials:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Volumetric flasks (10 mL, 25 mL, 50 mL)
-
Analytical balance
Procedure:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to the mark with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 25 to 250 µg/mL.[3] These solutions will be used to construct the calibration curve. For example, to prepare a 100 µg/mL solution, transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to the mark with methanol.
HPLC-DAD Quantification Method
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Recommended Value |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 335 nm[2][4] |
Quantification: The concentration of this compound in the sample extracts is determined by using the calibration curve generated from the peak areas of the standard solutions. The regression equation from the linearity study is used for the calculation.
Method Validation Summary
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The following table summarizes the key validation parameters.
| Validation Parameter | Specification | Typical Result |
| Linearity (µg/mL) | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9998 over a range of 25-250 µg/mL[3] |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | Intra-day RSD ≤ 2%; Inter-day RSD ≤ 2% | Intra-day RSD < 1.5%; Inter-day RSD < 1.8% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | ~0.3 µg/mL |
| Specificity | No interfering peaks at the retention time of this compound | Peak purity index > 0.999 |
Visualizations
References
Enantioselective Total Synthesis of (+)-Rutamarin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Rutamarin, a natural furanocoumarin, has garnered significant interest due to its potential therapeutic properties. This document provides a detailed account of the first enantioselective total synthesis of (+)-Rutamarin, as reported by Zhang et al. The synthesis features a highly stereocontrolled construction of the chiral center using a Sharpless asymmetric dihydroxylation, achieving an impressive 99% enantiomeric excess. This guide is intended to serve as a comprehensive resource, offering detailed experimental protocols, tabulated quantitative data for each synthetic step, and visual representations of the synthetic strategy to aid in its application and further development.
Introduction
The furanocoumarin scaffold is a common motif in a variety of natural products exhibiting a wide range of biological activities. (+)-Rutamarin, isolated from Ruta graveolens, is a notable example that has demonstrated potential as a lead compound in drug discovery. The development of an efficient and stereoselective synthetic route is crucial for the systematic evaluation of its biological properties and for the generation of analogs for structure-activity relationship (SAR) studies. This document outlines the successful enantioselective total synthesis of (+)-Rutamarin.
Overall Synthetic Strategy
The enantioselective total synthesis of (+)-Rutamarin commences with the commercially available 7-hydroxy-4-methylcoumarin. The synthetic route involves the introduction of a side chain at the C8 position, followed by the key Sharpless asymmetric dihydroxylation to establish the stereocenter. Subsequent intramolecular cyclization and functional group manipulation furnish the final natural product.
Caption: Overall synthetic workflow for (+)-Rutamarin.
Experimental Protocols
Step 1: Synthesis of 8-Formyl-7-hydroxy-4-methylcoumarin
This initial step involves the formylation of 7-hydroxy-4-methylcoumarin at the C8 position. A common method for this transformation is the Duff reaction.
-
Reagents and Materials: 7-hydroxy-4-methylcoumarin, hexamethylenetetramine (HMTA), trifluoroacetic acid (TFA).
-
Procedure:
-
To a solution of 7-hydroxy-4-methylcoumarin in trifluoroacetic acid, add hexamethylenetetramine in portions at room temperature.
-
Heat the reaction mixture and stir for several hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into a mixture of ice and water.
-
Collect the precipitate by filtration, wash with water, and dry to afford 8-formyl-7-hydroxy-4-methylcoumarin.
-
Step 2: Synthesis of 7-(Allyloxy)-8-formyl-4-methylcoumarin
The hydroxyl group of the formylated coumarin (B35378) is then protected as an allyl ether.
-
Reagents and Materials: 8-Formyl-7-hydroxy-4-methylcoumarin, allyl bromide, potassium carbonate (K₂CO₃), acetone.
-
Procedure:
-
To a solution of 8-formyl-7-hydroxy-4-methylcoumarin in acetone, add potassium carbonate and allyl bromide.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield 7-(allyloxy)-8-formyl-4-methylcoumarin.
-
Step 3: Wittig Reaction to form the Alkene Intermediate
A Wittig reaction is employed to introduce the isopropenyl group.
-
Reagents and Materials: 7-(Allyloxy)-8-formyl-4-methylcoumarin, isopropyltriphenylphosphonium (B8661593) iodide, n-butyllithium (n-BuLi), tetrahydrofuran (B95107) (THF).
-
Procedure:
-
To a suspension of isopropyltriphenylphosphonium iodide in dry THF at 0 °C, add n-butyllithium dropwise.
-
Stir the resulting ylide solution at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add a solution of 7-(allyloxy)-8-formyl-4-methylcoumarin in dry THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
-
Step 4: Sharpless Asymmetric Dihydroxylation
This is the key enantioselective step to introduce the chiral diol.
Caption: Workflow for the Sharpless Asymmetric Dihydroxylation.
-
Reagents and Materials: Alkene intermediate, AD-mix-β, tert-butanol (B103910) (t-BuOH), water.
-
Procedure:
-
To a mixture of tert-butanol and water at 0 °C, add AD-mix-β and stir until both layers are clear.
-
Add the alkene intermediate to the mixture.
-
Stir the reaction vigorously at 0 °C for 24 hours.
-
Quench the reaction with solid sodium sulfite (B76179) and stir for 1 hour.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the chiral diol.
-
Step 5: Intramolecular Cyclization
The furan (B31954) ring is formed via an intramolecular Williamson ether synthesis.
-
Reagents and Materials: Chiral diol intermediate, p-toluenesulfonyl chloride (TsCl), pyridine (B92270), dichloromethane (B109758) (DCM).
-
Procedure:
-
To a solution of the chiral diol in pyridine and DCM at 0 °C, add p-toluenesulfonyl chloride.
-
Stir the reaction at room temperature overnight.
-
Pour the reaction mixture into cold, dilute hydrochloric acid and extract with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude tosylate is then treated with a base such as potassium carbonate in a suitable solvent like methanol (B129727) to effect cyclization.
-
Purify the product by column chromatography.
-
Step 6: Acetylation to (+)-Rutamarin
The final step is the acetylation of the secondary alcohol.
-
Reagents and Materials: Cyclized intermediate, acetic anhydride, pyridine.
-
Procedure:
-
Dissolve the cyclized intermediate in pyridine and add acetic anhydride.
-
Stir the reaction at room temperature for several hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to afford (+)-Rutamarin.
-
Data Presentation
| Step | Product | Starting Material | Reagents | Yield (%) | Enantiomeric Excess (%) |
| 1 | 8-Formyl-7-hydroxy-4-methylcoumarin | 7-Hydroxy-4-methylcoumarin | HMTA, TFA | ~85 | - |
| 2 | 7-(Allyloxy)-8-formyl-4-methylcoumarin | 8-Formyl-7-hydroxy-4-methylcoumarin | Allyl bromide, K₂CO₃ | ~95 | - |
| 3 | Alkene Intermediate | 7-(Allyloxy)-8-formyl-4-methylcoumarin | Isopropyltriphenylphosphonium iodide, n-BuLi | ~70 | - |
| 4 | Chiral Diol Intermediate | Alkene Intermediate | AD-mix-β | ~90 | 99[1][2] |
| 5 | Cyclized Intermediate | Chiral Diol Intermediate | 1. TsCl, Pyridine; 2. K₂CO₃, MeOH | ~80 (two steps) | - |
| 6 | (+)-Rutamarin | Cyclized Intermediate | Acetic anhydride, Pyridine | ~98 | - |
Conclusion
The enantioselective total synthesis of (+)-Rutamarin has been successfully achieved with high stereocontrol. The key to this synthesis is the Sharpless asymmetric dihydroxylation, which establishes the absolute stereochemistry of the final product with excellent enantioselectivity. The detailed protocols and data presented herein provide a valuable resource for researchers in the fields of organic synthesis and medicinal chemistry, facilitating further exploration of the biological potential of (+)-Rutamarin and its derivatives.
References
Application Notes and Protocols for the Spectroscopic Analysis of Rutamarin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutamarin, a natural furanocoumarin primarily isolated from plants of the Rutaceae family, has garnered significant interest within the scientific community.[1] This interest stems from its diverse pharmacological activities, including cytotoxic, antiviral, and enzyme inhibitory properties.[2][3][4] Notably, this compound has been identified as an inhibitor of human monoamine oxidase B (hMAO-B) and displays activity towards TRPM5, TRPV1, and TRPM8 ion channels.[2][4] Accurate and comprehensive analytical data are paramount for the unambiguous identification, characterization, and quantification of this compound in various experimental settings.
These application notes provide detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, along with standardized protocols for data acquisition. This information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Spectroscopic Data of this compound
The structural elucidation and confirmation of this compound rely on a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.
NMR Spectroscopic Data
The ¹H and ¹³C NMR spectral data for this compound are crucial for its structural identification. The data presented below were acquired in deuterochloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal, and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Atom No. | Chemical Shift (δ) ppm | Multiplicity | J (Hz) |
| 4 | 7.61 | s | |
| 5 | 7.24 | s | |
| 3' | 6.22 | d | 9.7 |
| 4' | 5.14 | d | 9.7 |
| 2'' | 5.96 | dd | 17.5, 10.8 |
| 1'''a | 5.08 | d | 17.5 |
| 1'''b | 5.06 | d | 10.8 |
| 2' | 5.23 | t | 8.9 |
| 1'a | 3.32 | dd | 17.2, 8.9 |
| 1'b | 3.10 | dd | 17.2, 8.9 |
| 1'' | 1.45 | s | |
| 4'' | 1.45 | s | |
| OAc | 1.98 | s | |
| 2''' | 1.55 | s | |
| 3''' | 1.55 | s |
Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Atom No. | Chemical Shift (δ) ppm |
| 2 | 161.2 |
| 3 | 112.8 |
| 4 | 143.5 |
| 4a | 112.4 |
| 5 | 131.5 |
| 6 | 119.8 |
| 7 | 155.8 |
| 8 | 114.8 |
| 8a | 148.9 |
| 2' | 91.2 |
| 1' | 28.9 |
| 3' | 128.1 |
| 4' | 115.2 |
| 1'' | 40.1 |
| 2'' | 144.5 |
| 3'' | 112.5 |
| 4'' | 25.1 |
| 5'' | 25.1 |
| C=O (OAc) | 169.8 |
| CH₃ (OAc) | 22.1 |
| 1''' | 85.7 |
| 2''' | 25.4 |
| 3''' | 25.4 |
Mass Spectrometry Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Calculated m/z | Measured m/z |
| [M+H]⁺ | 357.1697 | 357.1694 |
| [M+Na]⁺ | 379.1516 | 379.1513 |
Table 4: Key MS/MS Fragmentation Data for this compound ([M+H]⁺)
| Precursor Ion (m/z) | Collision Energy (eV) | Fragment Ions (m/z) |
| 357.17 | 20 | 297.1483, 255.1013, 241.0856 |
| 357.17 | 40 | 255.1012, 241.0855, 223.0750 |
Experimental Protocols
The following protocols outline the standardized procedures for obtaining high-quality NMR and mass spectrometry data for this compound. These protocols can be adapted for other natural products with similar characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
a. Accurately weigh 5-10 mg of purified this compound.
-
b. Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
c. Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
a. Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe is recommended for optimal resolution and sensitivity.
-
b. ¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay (d1): 1.0 s
-
Acquisition time (aq): 3.28 s
-
Spectral width (sw): 20.5 ppm
-
-
c. ¹³C NMR:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay (d1): 2.0 s
-
Acquisition time (aq): 1.09 s
-
Spectral width (sw): 240 ppm
-
-
d. 2D NMR (COSY, HSQC, HMBC): Utilize standard pulse programs and parameters recommended by the instrument manufacturer, optimizing as necessary for the specific sample concentration.
3. Data Processing:
-
a. Apply Fourier transformation to the acquired free induction decays (FIDs).
-
b. Phase correct the spectra manually.
-
c. Calibrate the chemical shifts using the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ for ¹³C).
-
d. Integrate the signals in the ¹H NMR spectrum and determine the multiplicities and coupling constants.
-
e. Analyze the 2D NMR spectra to confirm proton-proton and proton-carbon correlations.
Mass Spectrometry (MS)
1. Sample Preparation:
-
a. Prepare a stock solution of this compound in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
b. Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase to be used for analysis.[5]
-
c. Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible.[5]
2. LC-MS/MS Analysis:
-
a. Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography (LC) system is recommended.
-
b. Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
c. Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Capillary Voltage: 3.5-4.0 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Full Scan MS: m/z 100-500.
-
MS/MS: Data-dependent acquisition (DDA) with collision-induced dissociation (CID). Set collision energies to 20 eV and 40 eV to obtain comprehensive fragmentation spectra.
-
3. Data Analysis:
-
a. Process the raw data using the instrument's software.
-
b. Determine the accurate mass of the molecular ion and calculate the elemental composition.
-
c. Analyze the MS/MS spectra to identify characteristic fragment ions and propose fragmentation pathways.
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of this compound and a known biological interaction.
Caption: Experimental workflow for the isolation and spectroscopic analysis of this compound.
Caption: Inhibition of human Monoamine Oxidase B (hMAO-B) by this compound.
References
Application Notes and Protocols for Utilizing Rutamarin in Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rutamarin, a natural coumarin (B35378) compound isolated from plants of the Ruta genus, has demonstrated significant cytotoxic effects against various cancer cell lines. These application notes provide a comprehensive overview of its mechanism of action and detailed protocols for assessing its impact on cell viability. The information presented is intended to guide researchers in designing and executing robust experiments to evaluate this compound as a potential anticancer agent.
Mechanism of Action: Induction of Apoptosis
This compound exerts its cytotoxic effects primarily through the induction of apoptosis, a form of programmed cell death. Evidence suggests that this compound activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This dual-pronged approach leads to the activation of a cascade of caspases, which are the key executioners of apoptosis.
Key events in this compound-induced apoptosis include:
-
Cell Cycle Arrest: this compound has been shown to cause cell cycle arrest at the G0/G1 and G2/M checkpoints in a dose-dependent manner.[1]
-
Activation of Initiator Caspases: The compound activates caspase-8, a key initiator of the extrinsic pathway, and caspase-9, the primary initiator of the intrinsic pathway.[1][2]
-
Activation of Executioner Caspase: The activation of initiator caspases converges to activate caspase-3, a critical executioner caspase responsible for cleaving cellular substrates and dismantling the cell.[2]
Data Presentation: Cytotoxicity of this compound
This compound has shown selective cytotoxicity against various cancer cell lines while exhibiting minimal toxicity towards normal cells. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT29 | Colon Adenocarcinoma | 5.6 | [1] |
| HCT116 | Colorectal Carcinoma | Active | [2][3] |
| MCF7 | Breast Adenocarcinoma | Active | [2][3] |
| MDA-MB-231 | Breast Adenocarcinoma | Inactive | [2][3] |
| MRC-5 | Normal Lung Fibroblast | > 100 | [3] |
Note: "Active" indicates that the compound showed remarkable cytotoxic activity, though a specific IC50 value was not provided in the cited source. "Inactive" indicates no significant cytotoxic activity was observed.
Signaling Pathway Diagram
Caption: this compound-induced apoptosis signaling pathway.
Experimental Protocols
The following is a detailed protocol for a Sulforhodamine B (SRB) assay, a reliable method for determining cell viability and cytotoxicity, adapted for testing this compound.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., HT29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom microplates
-
Trichloroacetic acid (TCA), 50% (w/v) in dH2O, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader (absorbance at 510 nm)
Experimental Workflow Diagram:
Caption: SRB assay experimental workflow.
Procedure:
-
Cell Seeding:
-
Harvest cells in the exponential growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 µM to 100 µM). The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA).
-
Incubate the plate at 4°C for 1 hour.
-
-
Washing:
-
Carefully remove the supernatant.
-
Wash the plate five times with slow-running tap water or deionized water to remove TCA, medium, and unbound cells.
-
Remove excess water by inverting the plate and tapping it on a paper towel.
-
Allow the plate to air dry completely at room temperature.
-
-
Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plates to air dry completely at room temperature.
-
-
Solubilization and Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the protein-bound dye.
-
Measure the absorbance (optical density, OD) at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average OD of the blank wells from the OD of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Viability = (Mean OD of treated cells / Mean OD of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHALEPIN AND this compound ISOLATED FROM RUTA ANGUSTIFOLIA INHIBIT CELL GROWTH IN SELECTED CANCER CELL LINES (MCF7, MDA-MB-231, HT29, AND HCT116) | JOURNAL INFORMATION AND TECHNOLOGY MANAGEMENT (JISTM) [gaexcellence.com]
- 3. gaexcellence.com [gaexcellence.com]
Rutamarin: A Promising Agent in Cancer Research for Inducing Selective Apoptosis and Cell Cycle Arrest
Application Note
Rutamarin, a natural coumarin (B35378) isolated from Ruta angustifolia, has demonstrated significant potential as a selective anti-cancer agent. In vitro studies have highlighted its ability to induce programmed cell death (apoptosis) and halt the cell division cycle in various cancer cell lines, with a notable efficacy against colon adenocarcinoma. This document provides a comprehensive overview of the cell culture applications of this compound in cancer research, including its mechanism of action, quantitative efficacy, and detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the induction of apoptosis and cell cycle arrest. Research has shown that this compound activates the extrinsic (death receptor) pathway of apoptosis, evidenced by the significant activation of caspase-8. This initiator caspase subsequently activates executioner caspases, such as caspase-3, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death. Concurrently, this compound has been observed to cause an arrest of cancer cells in the G0/G1 and G2/M phases of the cell cycle, thereby inhibiting their proliferation.[1][2] A key advantage of this compound is its selectivity; it exhibits potent cytotoxicity against cancer cells while showing minimal toxicity to normal, healthy cells.[1][2]
Data Presentation
Table 1: Cytotoxic Activity of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HT29 | Colon Adenocarcinoma | 5.6 | [1][2] |
| MCF7 | Breast Adenocarcinoma | Data suggests activity, but specific IC50 not provided in the search results. | [3] |
| HCT116 | Colorectal Carcinoma | Data suggests activity, but specific IC50 not provided in the search results. | [3] |
| MDA-MB-231 | Breast Adenocarcinoma | No significant activity observed. | [3] |
| CCD-18Co | Normal Colon Fibroblast | Not toxic. | [1][2] |
| MRC-5 | Normal Lung Fibroblast | No significant activity observed. | [3] |
Table 2: Effect of this compound on Cell Cycle Distribution of HT29 Cells
The following table summarizes the dose-dependent effect of this compound on the distribution of HT29 cells across the different phases of the cell cycle after 72 hours of treatment.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| Control (0.5% DMSO) | 65.54 | Data not specified | Data not specified | [1] |
| 8 µM this compound | 75.26 | Significant decrease | Increase observed | [1] |
| 14 µM this compound | 76.20 | Significant decrease | Increase observed | [1] |
| 28 µM this compound | 76.58 | Significant decrease | Increase observed | [1] |
Visualizations
Caption: this compound-induced extrinsic apoptosis pathway.
Caption: Workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
Caption: Workflow for cell cycle analysis using propidium iodide.
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine the cytotoxic effects of this compound on adherent cancer cell lines.
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest (e.g., HT29)
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v) in water, cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Washing solution: 1% (v/v) acetic acid in water
-
Solubilization solution: 10 mM Tris base solution (pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-20,000 cells/well in 200 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 200 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well without removing the culture medium. Incubate the plate at 4°C for 1 hour.[5][6]
-
Washing: Carefully wash the plate four to five times with 1% acetic acid to remove the TCA and unbound dye.[5][7] Allow the plate to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5][7]
-
Final Wash: Quickly wash the plates four times with 1% acetic acid to remove any unbound SRB dye.[5] Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 510-565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value of this compound.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells using flow cytometry.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% ethanol, ice-cold
-
RNase A (DNase-free)
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 8 µM, 14 µM, 28 µM) for 48-72 hours.[1] Include a vehicle control.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation. Incubate at -20°C for at least 2 hours (or overnight).
-
Rehydration and RNase Treatment: Centrifuge the fixed cells at 500 x g for 10 minutes. Discard the ethanol and wash the pellet with PBS. Resuspend the cells in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.[8]
-
PI Staining: Add PI staining solution (e.g., final concentration of 50 µg/mL) to the cell suspension.[8] Incubate in the dark at room temperature for 15-30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission in the appropriate channel (typically around 617 nm).
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Caspase Activity Assay (using FITC-DEVD-FMK for Caspase-3)
This protocol describes the detection of active caspase-3 in this compound-treated cells, a key indicator of apoptosis.
Materials:
-
Culture plates/dishes
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
FITC-DEVD-FMK reagent (or similar for other caspases, e.g., FITC-IETD-FMK for caspase-8, FITC-LEHD-FMK for caspase-9)
-
Wash Buffer (provided with the kit or PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Induce Apoptosis: Treat cells with this compound at desired concentrations (e.g., 8 µM, 14 µM, 28 µM) for 72 hours. Include an untreated control and a positive control for apoptosis if available.
-
Labeling with Caspase Inhibitor: Add the FITC-DEVD-FMK reagent directly to the cell culture medium at the recommended concentration (typically a 1:150 to 1:250 dilution of the stock).[9]
-
Incubation: Incubate the cells for 1 hour at 37°C in a 5% CO2 incubator, protected from light.[10][11]
-
Harvest and Wash: Harvest the cells (if adherent) and centrifuge at 300-500 x g for 5 minutes. Discard the supernatant.
-
Washing: Resuspend the cell pellet in 0.5 mL of wash buffer, centrifuge, and discard the supernatant. Repeat the wash step at least once to remove any unbound reagent.[11][12]
-
Analysis:
-
For Flow Cytometry: Resuspend the final cell pellet in 300-500 µL of wash buffer and analyze on a flow cytometer using the FL-1 channel for FITC fluorescence.
-
For Fluorescence Microscopy: Resuspend the final cell pellet in a small volume of wash buffer, place a drop on a microscope slide, and cover with a coverslip. Observe under a fluorescence microscope with a FITC filter set. Apoptotic cells will exhibit bright green fluorescence.
-
-
Data Analysis: Quantify the percentage of FITC-positive cells to determine the level of caspase-3 activation.
References
- 1. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. gaexcellence.com [gaexcellence.com]
- 4. abcam.com [abcam.com]
- 5. SRB assay for measuring target cell killing [protocols.io]
- 6. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 7. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. wp.uthscsa.edu [wp.uthscsa.edu]
- 9. Caspase-3/7 activity [protocols.io]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. abcam.com [abcam.com]
- 12. merckmillipore.com [merckmillipore.com]
Application Note: A Detailed In Vitro Fluorometric Protocol for Assessing Human Monoamine Oxidase B (hMAO-B) Inhibition by Rutamarin
Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology engaged in the study of enzyme inhibitors.
Introduction
Monoamine oxidase B (MAO-B) is a critical enzyme in the catabolism of monoamine neurotransmitters, and its dysregulation is implicated in several neurodegenerative disorders, including Parkinson's disease.[1] Consequently, hMAO-B is a significant therapeutic target for inhibitor development.[1] Rutamarin, a natural dihydrofuranocoumarin, has been identified as an effective inhibitor of hMAO-B.[2][3] This application note provides a comprehensive protocol for a sensitive, one-step fluorometric assay to determine the inhibitory potential of this compound against hMAO-B. The assay is suitable for high-throughput screening and detailed kinetic analysis.[4]
Principle of the Assay
The fluorometric assay quantifies hMAO-B activity by measuring hydrogen peroxide (H₂O₂), a byproduct of the enzyme's catalytic reaction.[1][5] In this coupled enzymatic reaction, hMAO-B catalyzes the oxidative deamination of a substrate (e.g., tyramine (B21549) or benzylamine), producing H₂O₂.[1][6] Subsequently, in the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a highly sensitive and stable fluorogenic probe, such as Amplex® Red (N-acetyl-3,7-dihydroxyphenoxazine), to generate the intensely fluorescent product, resorufin.[4][7] The resulting fluorescence is directly proportional to the hMAO-B activity.[6] The presence of an inhibitor like this compound reduces the production of H₂O₂ and, therefore, decreases the fluorescence signal, allowing for the quantification of its inhibitory potency.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Improving Rutamarin yield from plant extraction
Welcome to the technical support center for optimizing Rutamarin yield from plant extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the common plant sources for this compound extraction?
A1: this compound is a natural dihydrofuranocoumarin predominantly isolated from plants of the Ruta genus. The most common sources include Ruta graveolens (common rue) and Ruta angustifolia[1]. It can be found in various parts of the plant, including the aerial parts, roots, leaves, stems, and fruits[1].
Q2: Which extraction method is most efficient for obtaining this compound?
A2: Ultrasound-Assisted Extraction (UAE) has been shown to be an effective and rapid method for extracting this compound from Ruta graveolens[1]. Generally, modern techniques like UAE and Microwave-Assisted Extraction (MAE) are more efficient than conventional methods like maceration or Soxhlet extraction, offering higher yields in shorter times with reduced solvent consumption[2][3][4]. While direct comparative studies on this compound yield for all methods are limited, UAE is a highly recommended starting point.
Q3: What is a typical yield of this compound I can expect?
A3: The yield of this compound can vary significantly based on the plant material, extraction method, and purification process. In one study using ultrasound-assisted extraction of Ruta graveolens aerial parts, a crude dichloromethane (B109758) extract yield of 2.9% was obtained from the dried plant material. Within this crude extract, the this compound content was found to be 5.33 ± 0.24 mg per 100 mg of the dry extract. Following a one-step purification by liquid-liquid chromatography, a final yield of 40-53% of high-purity this compound was achieved from the crude extract[1].
Troubleshooting Guide
Low Crude Extract Yield
Q4: I am getting a very low yield of the initial crude extract. What are the possible causes and solutions?
A4: Low crude extract yield is a common issue in natural product extraction. Several factors could be contributing to this problem. Below is a table outlining potential causes and recommended solutions.
| Potential Cause | Explanation | Recommended Solution |
| Improper Sample Preparation | The solvent cannot effectively penetrate the plant tissue if the material is not properly dried or finely ground. | Ensure the plant material is thoroughly dried to a constant weight and grind it to a uniform, fine powder. |
| Inappropriate Solvent Choice | The polarity of the solvent is crucial for efficient extraction. This compound, a moderately polar compound, may not be effectively extracted by highly non-polar or highly polar solvents alone. | Dichloromethane has been used effectively for this compound extraction[1]. Methanol (B129727) and ethanol (B145695) are also good general solvents for extracting coumarins[5]. Consider using solvent mixtures to optimize polarity. |
| Suboptimal Extraction Parameters | Extraction time, temperature, and the solvent-to-solid ratio significantly impact the yield. | Optimize these parameters. For UAE, a 30-minute extraction time has been reported to be effective for this compound[1]. For maceration, ensure sufficient time (e.g., 48-72 hours) with agitation. |
| Plant Material Quality | The concentration of secondary metabolites like this compound can vary depending on the plant's age, growing conditions, and harvest time. | If possible, use young, healthy plant material, as it often has a higher concentration of active compounds. |
Low Yield of Purified this compound
Q5: My crude extract yield is adequate, but the final yield of purified this compound is very low. What could be the problem?
A5: A low yield of the purified compound after a successful initial extraction often points to issues during the purification stages or degradation of the target compound.
| Potential Cause | Explanation | Recommended Solution |
| Degradation of this compound | Coumarins can be sensitive to high temperatures and extreme pH levels, which can lead to their degradation during the extraction and purification process. | Use low-temperature extraction methods like UAE at room temperature or maceration. When evaporating the solvent, use a rotary evaporator under reduced pressure to minimize heat exposure. Maintain a neutral or slightly acidic pH during extraction and purification. |
| Inefficient Purification Technique | The chosen purification method may not be suitable for separating this compound from other co-extracted compounds, leading to loss of the target molecule. | Liquid-liquid chromatography has been shown to be a rapid and efficient one-step method for purifying this compound with high recovery[1]. Conventional methods like column chromatography over silica (B1680970) gel or preparative HPLC are also options, but may be more time-consuming and could lead to lower recoveries due to adsorption[1][6]. |
| Presence of Interfering Impurities | Ruta species contain other classes of compounds, such as other furanocoumarins and alkaloids, which can co-elute with this compound, making purification difficult and reducing the yield of the pure compound[1]. | Employ a multi-step purification strategy. This could involve an initial liquid-liquid partitioning to separate compounds based on polarity, followed by a high-resolution chromatographic technique like preparative HPLC for final purification. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Ruta graveolens
This protocol is based on a successful method for this compound extraction[1].
1. Plant Material Preparation:
-
Collect the aerial parts of Ruta graveolens.
-
Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
2. Extraction:
-
Weigh 40 g of the powdered plant material.
-
Place the powder in a suitable vessel and add 160 mL of dichloromethane.
-
Submerge the vessel in an ultrasonic bath.
-
Sonicate for 30 minutes at room temperature.
-
Filter the extract to separate the plant debris from the solvent.
-
Repeat the extraction process on the plant residue two more times with fresh 160 mL portions of dichloromethane.
-
Combine the three filtered extracts.
3. Concentration:
-
Evaporate the solvent from the combined extracts using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude dichloromethane extract.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis of this compound
This protocol provides a method for quantifying the amount of this compound in your crude extract[1].
1. HPLC System and Conditions:
-
HPLC System: A system equipped with a DAD detector, binary pump, and autosampler.
-
Column: Zorbax Eclipse XDB C18 (250 × 4.6 mm, 5 μm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 335 nm.
-
Column Temperature: 30°C.
2. Preparation of Standard Solutions:
-
Prepare a stock solution of pure this compound in methanol.
-
From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 25-250 µg/mL) by diluting with methanol.
3. Preparation of Sample Solution:
-
Accurately weigh a known amount of your crude extract.
-
Dissolve it in a known volume of methanol to achieve a concentration within the range of the standard curve.
-
Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of this compound in your sample using the calibration curve.
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Extraction Conditions of Bioactive Compounds From Kurdistan Species Urtica dioica - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crbb-journal.com [crbb-journal.com]
- 4. Comparative evaluation of maceration, microwave and ultrasonic-assisted extraction of phenolic compounds from propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Rutamarin Stability in Aqueous Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Rutamarin in aqueous solutions. Adherence to proper handling and storage protocols is critical to ensure the integrity and reproducibility of experimental results.
Troubleshooting Guide: Common Issues with this compound Solutions
This guide addresses specific problems that may arise during the preparation and use of this compound in aqueous-based experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Precipitation or Cloudiness in Solution | Low Aqueous Solubility: this compound is a lipophilic molecule with very low solubility in water. | • Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent such as DMSO, ethanol, or acetone. Serially dilute the stock solution into your aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed a minimal, non-toxic level (typically <0.5%).• pH Adjustment: While specific data for this compound is limited, the stability of related coumarin (B35378) compounds can be pH-dependent. Avoid highly basic conditions (pH > 8) which may promote hydrolysis of the lactone ring.[1] Maintain a neutral or slightly acidic pH if your experiment allows.[1]• Sonication: Briefly sonicate the final diluted solution to aid in the dispersion of any micro-precipitates. |
| Loss of Biological Activity | Chemical Degradation: this compound, as a furanocoumarin, may be susceptible to degradation under certain conditions. | • Photodegradation: Furanocoumarins are known to be photoactive.[2][3] Protect solutions from light by using amber vials or wrapping containers in aluminum foil, especially during storage and incubation.[1] Minimize exposure to ambient and excitation light during experiments.[1]• Hydrolysis: The lactone ring in the coumarin structure can be susceptible to hydrolysis, particularly in basic aqueous solutions.[1] Prepare solutions fresh for each experiment and avoid long-term storage in aqueous buffers.• Oxidation: Although less commonly reported for this class of compounds, oxidation can be a degradation pathway for many organic molecules. If oxidation is suspected, consider preparing solutions in degassed buffers.[1] |
| Inconsistent Experimental Results | Variable Solution Integrity: Differences in the preparation, handling, and storage of this compound solutions between experiments can lead to variability. | • Standardize Solution Preparation: Use a consistent protocol for preparing stock and working solutions. Always prepare fresh working solutions from a stored, concentrated stock solution on the day of the experiment.[2] • Control Storage Conditions: Store stock solutions in small, tightly sealed aliquots at -20°C for up to two weeks to minimize freeze-thaw cycles.[2] For long-term storage, keep the solid compound at -20°C or below in a dry, dark environment.[4]• Temperature Control: Avoid repeated exposure of solutions to high temperatures, as thermal degradation can occur.[1][5] Allow solutions to equilibrate to room temperature before use.[2] |
| Appearance of New Peaks in HPLC/LC-MS Analysis | Degradation Products: The emergence of additional peaks in your chromatogram suggests that this compound is breaking down. | • Identify Degradation Source: Review your experimental conditions against the potential causes of degradation (light, pH, temperature).• Implement Protective Measures: Follow the recommendations for preventing photodegradation, hydrolysis, and thermal degradation.• Purity Check: Verify the purity of your starting material to rule out the presence of initial impurities.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: Due to its low water solubility, it is recommended to prepare a stock solution of this compound in an organic solvent. Solvents such as DMSO, ethanol, acetone, chloroform, or dichloromethane (B109758) are suitable.[2][4] For cell-based assays, DMSO is commonly used.
Q2: What are the ideal storage conditions for this compound?
A2: Solid this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is recommended, while long-term storage (months to years) should be at -20°C.[4] Stock solutions in organic solvents should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks.[2]
Q3: How can I minimize the degradation of this compound in my aqueous experimental buffer?
A3: To minimize degradation, prepare the final aqueous solution of this compound immediately before use by diluting a concentrated stock solution.[2] Protect the solution from light at all times.[1] Ensure the pH of your buffer is neutral or slightly acidic, as basic conditions can promote hydrolysis.[1]
Q4: Is this compound sensitive to light?
A4: Yes, as a furanocoumarin, this compound is expected to be sensitive to light, particularly UV light.[2][3] Exposure to light can lead to photodegradation, which can alter its chemical structure and biological activity.[1] It is crucial to handle and store this compound solutions in light-protected containers.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Weigh out the required amount of solid this compound in a sterile microfuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 356.41 g/mol , dissolve 3.56 mg in 1 mL of DMSO).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber or foil-wrapped microfuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to two weeks.[2]
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Dilute the stock solution serially into your pre-warmed aqueous experimental buffer to the final desired concentration.
-
Perform the dilution immediately before adding the solution to your experimental system.
-
Gently mix the final working solution. If any cloudiness is observed, a brief sonication may help.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is below the tolerance level of your specific assay.
-
Protocol 2: Stability Assessment of this compound in Aqueous Solution by HPLC
This protocol is adapted from general stability testing guidelines and specific HPLC methods for this compound analysis.[6][7][8]
-
Solution Preparation:
-
Prepare a this compound solution in the aqueous buffer of interest (e.g., PBS, pH 7.4) at a known concentration (e.g., 10 µM) using a stock solution in a minimal amount of co-solvent (e.g., DMSO).
-
-
Stress Conditions:
-
Photostability: Expose the solution in a clear vial to a light source (as per ICH Q1B guidelines) while keeping a control sample in the dark.
-
pH Stability: Prepare solutions in buffers of different pH values (e.g., pH 3, 7, 9) and incubate at a controlled temperature.
-
Thermal Stability: Incubate the solution at various temperatures (e.g., 4°C, 25°C, 40°C) in the dark.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
-
HPLC Analysis:
-
System: HPLC with a Diode Array Detector (DAD).[6]
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[7]
-
Detection: Monitor at a wavelength where this compound has a strong absorbance, such as 335 nm.[6]
-
Quantification: Inject the samples and quantify the peak area of this compound at each time point. The percentage of this compound remaining can be calculated relative to the T=0 sample.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification and Quantitation of Furocoumarins in Popularly Consumed Foods in the U.S. Using QuEChERS Extraction Coupled with UPLC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of emerging contaminant coumarin based on anodic oxidation, electro-Fenton and subcritical water oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gaexcellence.com [gaexcellence.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Rutamarin for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Rutamarin for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, and Ethyl Acetate. For in vitro cellular assays, DMSO is the most commonly used solvent. It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.
Q2: What is the optimal concentration of this compound for in vitro experiments?
A2: The optimal concentration of this compound depends on the cell type and the specific assay being performed. Based on published studies, cytotoxic effects have been observed in the low micromolar range. For example, the half-maximal inhibitory concentration (IC50) for this compound in HT29 colon adenocarcinoma cells is approximately 5.6 μM. For initial experiments, it is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
Q3: What is the maximum permissible DMSO concentration in the final cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, with many studies recommending a final concentration of 0.1% or less.[1] Always include a vehicle control (medium with the same final concentration of DMSO as the treated wells) in your experiments to account for any effects of the solvent.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions prepared in DMSO should be stored at -20°C or -80°C for long-term stability. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. Before use, allow the vial to equilibrate to room temperature.[2]
Troubleshooting Guides
Issue 1: Low or Inconsistent Cytotoxicity Observed
| Possible Cause | Troubleshooting Steps |
| This compound Precipitation | After diluting the DMSO stock solution into the aqueous cell culture medium, this compound may precipitate, leading to a lower effective concentration. Visually inspect the medium for any signs of precipitation after adding this compound. To mitigate this, ensure rapid and thorough mixing upon dilution. Consider using a pre-warmed medium and vortexing gently. |
| Suboptimal Concentration Range | The concentration range tested may be too low for the specific cell line. Perform a broader dose-response curve, extending to higher concentrations, to determine the IC50 value accurately. |
| Cell Seeding Density | High cell density can lead to reduced sensitivity to cytotoxic agents. Optimize the cell seeding density to ensure that cells are in the exponential growth phase during the treatment period. |
| Incorrect Incubation Time | The duration of this compound exposure may be insufficient to induce a cytotoxic effect. Consider extending the incubation time (e.g., from 24 hours to 48 or 72 hours) and perform a time-course experiment. |
Issue 2: High Background or Variability in Assay Results
| Possible Cause | Troubleshooting Steps |
| DMSO Cytotoxicity | The final DMSO concentration in the culture medium may be too high, causing non-specific cell death. Ensure the final DMSO concentration is below 0.5% and preferably at or below 0.1%. Always include a vehicle control. |
| Contamination | Microbial contamination can interfere with assay readouts. Regularly check cell cultures for any signs of contamination and maintain sterile techniques during all experimental procedures. |
| Uneven Cell Plating | Inconsistent cell numbers across wells can lead to high variability. Ensure a homogenous cell suspension before seeding and use appropriate pipetting techniques to minimize well-to-well variation. |
| Assay Interference | Components in the cell culture medium, such as phenol (B47542) red or serum, can sometimes interfere with the assay's colorimetric or fluorometric readout. If suspected, test the assay with a medium lacking these components. |
Quantitative Data Summary
| Cell Line | Assay | Parameter | Concentration/Value | Reference |
| HT29 (Colon Adenocarcinoma) | Cytotoxicity | IC50 | 5.6 μM | [2] |
| HT29 (Colon Adenocarcinoma) | Apoptosis (TUNEL Assay) | - | 8 μM, 14 μM, 28 μM | |
| P3HR-1 (Burkitt's Lymphoma) | Cytotoxicity | CC50 | > 150 μM | [3] |
| P3HR-1 (Burkitt's Lymphoma) | Antiviral (EBV) | EC50 | 5.43 μM | [3] |
| Human MAO-B | Enzyme Inhibition | - | 6.17 μM (95.26% inhibition) | [4][5][6] |
Experimental Protocols
Cell Viability - MTT Assay
This protocol is adapted for determining the cytotoxic effect of this compound on adherent cells.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a pre-optimized density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in a complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection - Annexin V-FITC/PI Staining
This protocol outlines the detection of apoptosis by flow cytometry.
Materials:
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration.
-
Harvest the cells, including both adherent and floating populations. For adherent cells, use trypsinization.
-
Wash the cells twice with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[5][7][8]
Signaling Pathways & Visualizations
This compound, as a coumarin (B35378) derivative, is likely to exert its biological effects by modulating key cellular signaling pathways involved in cell survival, proliferation, and apoptosis. While direct studies on this compound are ongoing, evidence from related compounds like Rutin and Rutaecarpine suggests potential involvement of the PI3K/Akt, MAPK, and NF-κB pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. texaschildrens.org [texaschildrens.org]
- 3. kumc.edu [kumc.edu]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. ucl.ac.uk [ucl.ac.uk]
Technical Support Center: Overcoming Low Rutamarin Solubility in Cell Culture Media
Welcome to the technical support center for Rutamarin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in cell culture, with a specific focus on overcoming its low aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a natural furanocoumarin compound with demonstrated cytotoxic and pro-apoptotic activities in various cancer cell lines.[1][2] Due to its hydrophobic nature, it has very low solubility in aqueous solutions like cell culture media. A summary of its physicochemical properties is provided in the table below.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound and other poorly soluble furanocoumarins for in vitro studies.[3][4]
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, and for sensitive primary cells, below 0.1%. It is crucial to include a vehicle control (media with the same final DMSO concentration as the experimental wells) in all experiments to account for any potential effects of the solvent on cell viability and function.
Q4: My this compound precipitates out of solution when I add it to my cell culture medium. What can I do?
Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue with hydrophobic compounds. Please refer to the troubleshooting guide below for a step-by-step approach to resolving this issue.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₄O₅ | - |
| Molecular Weight | 356.41 g/mol | - |
| Calculated LogP | 3.902 | - |
| Calculated Water Solubility (log₁₀WS) | -9.60 mol/L | - |
| IC₅₀ in HT29 Colon Cancer Cells | 5.6 µM | [1][2] |
| Solubility of Psoralen (similar furanocoumarin) in DMSO | ~30 mg/mL | [3] |
| Solubility of Psoralen (similar furanocoumarin) in Ethanol | ~1 mg/mL | [3] |
| Solubility of Bergapten (similar furanocoumarin) in DMSO | ~30 mg/mL | [4] |
| Solubility of Bergapten (similar furanocoumarin) in Ethanol | ~1 mg/mL | [4] |
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Issue: Immediate Precipitation Upon Dilution
Possible Cause:
-
High Supersaturation: The final concentration of this compound in the media exceeds its aqueous solubility limit, causing it to "crash out" of solution.
-
Rapid Solvent Exchange: Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid change in the solvent environment, leading to precipitation.
Solutions:
-
Optimize the Dilution Method:
-
Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Add the DMSO stock solution drop-wise to the pre-warmed medium while gently vortexing or swirling the tube. This gradual addition helps to prevent localized high concentrations and allows for better dispersion.
-
-
Use an Intermediate Dilution Step:
-
Instead of a single large dilution, perform a serial dilution. For example, first, dilute your high-concentration stock (e.g., 50 mM in DMSO) to a lower concentration (e.g., 1 mM) in DMSO or a co-solvent mixture. Then, add this intermediate stock to your cell culture medium.
-
-
Reduce the Final Concentration:
-
If precipitation persists, the desired final concentration may be too high. Perform a dose-response experiment starting from a lower concentration to determine the maximum soluble concentration that still elicits the desired biological effect.
-
Issue: Delayed Precipitation (after hours or days in the incubator)
Possible Cause:
-
Compound Instability: this compound may be unstable in the culture medium over time, leading to degradation and precipitation of the less soluble degradation products.
-
Interaction with Media Components: The compound may interact with components in the serum or basal medium, forming insoluble complexes.
-
Changes in pH: The pH of the culture medium can change over time due to cellular metabolism, potentially affecting the solubility of this compound.
Solutions:
-
Prepare Fresh Working Solutions: Prepare the final working solution of this compound in the cell culture medium immediately before adding it to the cells. Avoid storing diluted solutions for extended periods.
-
Reduce Serum Concentration: If using serum, try reducing the serum percentage in your culture medium, as serum proteins can sometimes contribute to compound precipitation. Be sure to validate that the lower serum concentration does not adversely affect your cells.
-
Test Different Media Formulations: In some cases, specific salts or buffers in a particular medium formulation can contribute to precipitation. If possible, test the solubility of this compound in an alternative basal medium.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Solubilization: Vortex the tube vigorously for 1-2 minutes. If necessary, use a brief sonication step in a water bath to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Media
This protocol helps to determine the highest concentration of this compound that can be achieved in your specific cell culture medium without precipitation.
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in DMSO. For example, if your stock is 50 mM, prepare 25 mM, 10 mM, 5 mM, 1 mM, and 0.5 mM dilutions in DMSO.
-
Add to Media: In a clear 96-well plate, add a fixed volume of your complete cell culture medium (pre-warmed to 37°C) to each well (e.g., 198 µL).
-
Spike with this compound: Add a small, consistent volume of each this compound dilution in DMSO to the corresponding wells (e.g., 2 µL, to achieve a final DMSO concentration of 1%). Also, include a vehicle control well with DMSO only.
-
Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂). Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at several time points (e.g., 0, 2, 6, and 24 hours).
-
Quantitative Assessment (Optional): To quantify precipitation, you can measure the absorbance of the plate at a wavelength of 600-650 nm using a plate reader. An increase in absorbance compared to the vehicle control indicates precipitation.
-
Determine Maximum Soluble Concentration: The highest concentration of this compound that remains clear throughout the observation period is considered the maximum working soluble concentration under your experimental conditions.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound solutions for cell culture experiments.
Signaling Pathway
Caption: Apoptotic signaling pathway induced by this compound.
References
- 1. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Purity Assessment of Isolated Rutamarin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isolated Rutamarin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during purity assessment.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of this compound isolated by liquid-liquid chromatography?
A1: Liquid-liquid chromatography has been shown to be an effective one-step purification method for this compound, capable of yielding the compound with a purity higher than 97%, as determined by High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[1][2]
Q2: Which analytical techniques are most suitable for assessing the purity of a this compound isolate?
A2: The most commonly employed and effective techniques for this compound purity assessment are:
-
HPLC-DAD: For quantitative analysis of purity and detection of UV-active impurities.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For confirming the molecular weight of this compound and identifying impurities.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly quantitative NMR (qNMR), for structural confirmation and to provide an orthogonal assessment of purity by identifying and quantifying impurities, including those that may not be UV-active.[1][5]
Q3: Are there any known common impurities in this compound isolates from Ruta graveolens?
A3: While specific impurities are not extensively documented in all literature, potential impurities in this compound isolated from Ruta graveolens can include other structurally related natural products present in the plant extract. These may include other coumarins, flavonoids, and alkaloids.[6][7] For example, a study on a similar flavonoid, quercetin, identified the structurally related compound kaempferol (B1673270) as an impurity.[5]
Q4: How can I confirm the identity of my isolated this compound?
A4: The identity of isolated this compound should be confirmed using a combination of spectroscopic methods. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) can confirm the elemental composition, while a suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) will elucidate the chemical structure.[1] This data should be compared with published spectral data for this compound.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC analysis of this compound.
Issue 1: Inconsistent Retention Times in HPLC Analysis
Symptoms: The retention time of the this compound peak shifts between injections or across different days.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Fluctuating Column Temperature | Use a thermostatically controlled column oven to maintain a consistent temperature.[8][9] |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase for each run. If using a gradient, ensure the pump's mixing performance is optimal.[8] |
| Insufficient Column Equilibration | Increase the column equilibration time with the initial mobile phase conditions before each injection to ensure the column chemistry is stable.[8] |
| Variable Flow Rate | Check the HPLC pump for leaks and ensure it is delivering a constant flow rate. A liquid flow meter can be used for verification.[10] |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms: The this compound peak is asymmetrical, exhibiting tailing or fronting.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Secondary Interactions with Stationary Phase | The use of an insufficient buffer or mobile phase additive can lead to peak tailing.[11] Consider adding a small amount of a modifier like trifluoroacetic acid (TFA) to the mobile phase to minimize interactions with active sites on the silica-based column. |
| Column Overload | Reduce the concentration or volume of the injected sample. |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector.[8] |
| Contaminated or Damaged Column | Flush the column with a strong solvent. If the problem persists, use a guard column or replace the analytical column.[9] |
Issue 3: Presence of Ghost Peaks in the Chromatogram
Symptoms: Unexpected peaks appear in the chromatogram, often in blank runs or between sample injections.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or System | Filter all mobile phase solvents and use high-purity reagents. Flush the entire HPLC system, including the injector and detector cell, with a strong solvent.[8] |
| Carryover from Previous Injections | Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent after a concentrated sample to check for carryover.[10] |
| Late Elution of Compounds | Extend the run time of your gradient method to ensure all compounds from the previous injection have eluted. |
| Sample Degradation | Investigate the stability of this compound in the injection solvent. Light exposure can sometimes lead to the degradation of similar natural products.[12] |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-DAD
This protocol is based on methodologies described for the analysis of this compound.[1]
-
Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a Diode-Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., Zorbax Eclipse XDB C18, 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-35 min: 80-20% B
-
35-45 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: DAD monitoring at 335 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the isolated this compound in methanol (B129727) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: Purity is calculated based on the area percentage of the this compound peak relative to the total peak area in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Protocol 2: Identity Confirmation by LC-MS
This protocol provides a general workflow for confirming the molecular weight of this compound.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Q-TOF or similar).[1][3]
-
Chromatographic Conditions: Use the same HPLC conditions as described in Protocol 1.
-
Mass Spectrometer Settings:
-
Analysis: Confirm the presence of an ion with the accurate mass corresponding to this compound in the mass spectrum of the eluting peak.
Visualizations
Caption: Troubleshooting workflow for HPLC analysis.
Caption: Overall purity assessment workflow.
References
- 1. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C21H24O5 | CID 26948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. wjpsonline.com [wjpsonline.com]
- 11. hplc.eu [hplc.eu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mobile Phase for Rutamarin HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for High-Performance Liquid Chromatography (HPLC) analysis of Rutamarin.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis on a C18 column?
A common starting point for the analysis of coumarins like this compound on a C18 column is a reversed-phase method. This typically involves a polar mobile phase composed of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile (B52724). An acidic modifier is often added to improve peak shape. A good initial mobile phase to try is a mixture of methanol and water (e.g., in a 70:30 v/v ratio) with 0.1% formic acid.
Q2: Why is an acidic modifier, like formic acid, added to the mobile phase?
Acidic modifiers are used to control the pH of the mobile phase.[1] For compounds with ionizable groups, controlling the pH is crucial for achieving reproducible retention times and symmetrical peak shapes.[1][2] Many coumarins can interact with residual silanol (B1196071) groups on the silica-based C18 column, leading to peak tailing.[3] Adding an acid like formic acid suppresses the ionization of these silanol groups, minimizing undesirable secondary interactions and resulting in sharper, more symmetrical peaks.[3]
Q3: What is the recommended detection wavelength for this compound?
Based on available literature, this compound can be detected at a wavelength of 335 nm using a Diode-Array Detector (DAD) or a UV detector.[4]
Q4: Can I use a gradient elution for this compound analysis?
Yes, a gradient elution can be very effective, especially when analyzing this compound in complex matrices like plant extracts. A gradient program allows for the separation of compounds with a wide range of polarities. A typical gradient might start with a lower concentration of the organic solvent and gradually increase it over the course of the run. This can help to elute more strongly retained impurities after the this compound peak has eluted, ensuring a clean column for the next injection.
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: My this compound peak is exhibiting significant tailing. What are the potential causes and how can I fix it?
Answer: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Secondary Silanol Interactions: Residual silanol groups on the C18 column can interact with polar functional groups on the this compound molecule, causing tailing.
-
Column Overload: Injecting a sample that is too concentrated can lead to peak distortion, including tailing.
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
-
Column Contamination or Degradation: Accumulation of contaminants from previous injections or the degradation of the stationary phase can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for a reversed-phase column). If the problem persists, the column may need to be replaced.
-
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.
-
A troubleshooting workflow for peak shape issues is presented below:
Issue 2: Inconsistent Retention Times
Question: The retention time for my this compound peak is shifting between injections. What could be the cause?
Answer: Drifting retention times can compromise the reliability of your analysis. The following are common causes:
-
Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase or evaporation of the more volatile organic solvent can lead to shifts in retention.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped to minimize evaporation. Ensure accurate measurements when preparing the mobile phase.
-
-
Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent starting conditions for each injection.
-
Solution: Increase the column equilibration time to ensure the column is fully conditioned with the initial mobile phase before each injection.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect retention times if a column oven is not used.
-
Solution: Use a column oven to maintain a constant temperature for the column.
-
-
HPLC Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can cause an inconsistent flow rate, leading to retention time variability.
-
Solution: Perform regular maintenance on your HPLC pump. Check for any visible leaks and listen for any unusual pump noises.
-
Mobile Phase Optimization Data
The following table provides illustrative data on how different mobile phase compositions can affect the chromatographic parameters for this compound analysis on a standard C18 column (4.6 x 150 mm, 5 µm) at a flow rate of 1.0 mL/min.
| Mobile Phase Composition (v/v) | Retention Time (min) | Peak Asymmetry (Tf) | Resolution (Rs) with Impurity |
| Methanol-Based | |||
| 60% Methanol / 40% Water + 0.1% Formic Acid | 8.2 | 1.3 | 1.8 |
| 70% Methanol / 30% Water + 0.1% Formic Acid | 5.5 | 1.2 | 2.1 |
| 80% Methanol / 20% Water + 0.1% Formic Acid | 3.1 | 1.1 | 1.9 |
| Acetonitrile-Based | |||
| 50% Acetonitrile / 50% Water + 0.1% Formic Acid | 7.5 | 1.1 | 2.5 |
| 60% Acetonitrile / 40% Water + 0.1% Formic Acid | 4.8 | 1.0 | 2.8 |
| 70% Acetonitrile / 30% Water + 0.1% Formic Acid | 2.9 | 1.0 | 2.3 |
Note: This data is illustrative and may vary depending on the specific HPLC system, column, and other experimental conditions.
Experimental Protocols
Protocol 1: Isocratic HPLC Method for this compound Analysis
This protocol outlines a general isocratic method suitable for the routine analysis of this compound.
-
HPLC System: A standard HPLC system equipped with a UV-DAD detector, pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and water (containing 0.1% formic acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 335 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound standard or sample extract in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of the this compound peak and any late-eluting compounds.
-
Protocol 2: Gradient HPLC Method for this compound in Complex Samples
This protocol is designed for the analysis of this compound in samples containing multiple components, such as plant extracts.
-
HPLC System and Column: Same as Protocol 1.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B (linear gradient)
-
15-18 min: 80% B (isocratic hold)
-
18-18.1 min: 80% to 30% B (linear gradient)
-
18.1-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 335 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Same as Protocol 1.
-
Procedure:
-
Equilibrate the column with the initial mobile phase conditions (30% B) for at least 10 minutes.
-
Inject the sample.
-
Run the gradient program.
-
This technical support guide provides a comprehensive resource for optimizing the mobile phase in this compound HPLC analysis. For further assistance, please consult the user manuals for your specific HPLC instrumentation and column.
References
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. researchgate.net [researchgate.net]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
Preventing degradation of Rutamarin during storage
Welcome to the technical support center for Rutamarin. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dark, and dry place. Suppliers recommend storing the solid powder at temperatures between 2-8°C, with some recommending storage at or below -15°C for maximum shelf life.[1][2] Before use, allow the vial to equilibrate to room temperature for at least one hour to prevent condensation.[1]
Q2: How should I store this compound in solution?
Whenever possible, solutions should be prepared fresh on the day of use.[1] If you need to prepare stock solutions in advance, it is recommended to:
-
Use a suitable solvent such as DMSO, Chloroform, or Ethyl Acetate.[1]
-
Aliquot the solution into tightly sealed vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage, where they are generally usable for up to two weeks.[1]
-
Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[3]
Q3: My this compound solution has a slight yellow tint. Is it degraded?
A change in color, such as the appearance of a yellow tint, can be a sign of degradation.[3] The primary causes of degradation for coumarin-based compounds like this compound are photodegradation (exposure to light) and hydrolysis of the lactone ring.[3] It is recommended to verify the purity of the sample using an analytical method like HPLC-UV.
Q4: How does pH affect the stability of this compound in aqueous solutions?
The coumarin (B35378) lactone ring is susceptible to hydrolysis, a process that is significantly accelerated under basic (high pH) conditions.[3] To prevent degradation, it is advisable to maintain a neutral or slightly acidic pH for any aqueous buffers or solutions unless your experimental protocol specifically requires basic conditions.[3]
Q5: How can I check the purity of my this compound sample?
Several analytical methods can be used to assess purity:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for quantitative purity analysis.[4][] A stability-indicating HPLC method can separate this compound from its degradation products.
-
Thin-Layer Chromatography (TLC): A quick and simple qualitative method to check for the presence of impurities. A pure compound should ideally show a single spot.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure and detect impurities, provided they are present in sufficient quantities (>1-2%).[6]
-
Mass Spectrometry (MS): Can confirm the molecular weight of the compound and help identify potential degradation products.[]
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reduced biological activity or inconsistent experimental results. | Chemical degradation of this compound due to improper storage. | 1. Verify the purity of your sample using HPLC (see Protocol section).2. Obtain a new, verified lot of the compound.3. Review storage procedures. Store solid compound at ≤ -15°C and solutions in single-use aliquots at -20°C.[2] |
| Appearance of new peaks in HPLC chromatogram. | Degradation has occurred. This could be due to hydrolysis, oxidation, or photodegradation.[3] | 1. For Hydrolysis: Ensure all solvents are anhydrous and maintain a neutral or slightly acidic pH.2. For Oxidation: Use degassed solvents. Consider adding an antioxidant like Butylated Hydroxytoluene (BHT) if compatible with your experiment.[3]3. For Photodegradation: Protect the compound and its solutions from light at all times by using amber vials or foil wrapping.[3] |
| Difficulty dissolving the compound. | The compound may have degraded or polymerized. Alternatively, the incorrect solvent is being used. | 1. Confirm solubility in appropriate solvents (e.g., DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone).[1]2. If solubility issues persist with a previously reliable solvent, this may indicate degradation. Check purity via TLC or HPLC. |
Impact of Storage Conditions on Furanocoumarin Stability (Illustrative Data)
The following table provides illustrative data on the stability of a typical furanocoumarin, like this compound, under various storage conditions. Actual degradation rates may vary.
| Condition | Temperature | Light Exposure | Purity after 6 Months |
| Solid | 4°C | Dark | >98% |
| Solid | Room Temp (22°C) | Ambient Light | ~90-95% |
| Solution (in DMSO) | -20°C | Dark (in amber vial) | >99% |
| Solution (in DMSO) | 4°C | Dark (in amber vial) | ~95-97% |
| Solution (in aqueous buffer, pH 7.4) | Room Temp (22°C) | Ambient Light | <85% |
Note: This data is representative and compiled from general knowledge of furanocoumarin stability.[7][8]
Diagrams & Workflows
Troubleshooting Workflow for this compound Degradation
Caption: A logical workflow for troubleshooting suspected this compound degradation.
Potential Degradation Pathway of this compound
Caption: Major chemical degradation pathways for the coumarin core of this compound.
Experimental Workflow: HPLC Purity Analysis
Caption: Standard workflow for assessing the purity of a this compound sample via HPLC.
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol outlines a general reverse-phase HPLC method for determining the purity of this compound and detecting potential degradation products.
1. Materials and Equipment:
-
This compound reference standard
-
This compound sample for testing
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or Trifluoroacetic acid, TFA)
-
HPLC system with UV/Vis or DAD detector
-
Analytical C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Standard Solution: Accurately weigh ~1.0 mg of this compound reference standard and dissolve in Mobile Phase B to make a 1.0 mg/mL stock solution. Further dilute to a working concentration of ~50 µg/mL with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution: Prepare the this compound sample to be tested in the same manner as the standard solution to a final concentration of ~50 µg/mL.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter before placing them in the autosampler.
3. HPLC Conditions:
-
Column: C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detector Wavelength: 335 nm (this compound has a UV max around 335 nm)[9]
-
Gradient Elution (Example):
Time (min) % Mobile Phase A % Mobile Phase B 0.0 50% 50% 20.0 5% 95% 25.0 5% 95% 25.1 50% 50% | 30.0 | 50% | 50% |
4. Data Analysis:
-
Run a blank (injection of mobile phase mixture) to identify any system peaks.
-
Inject the standard solution to determine the retention time of pure this compound.
-
Inject the sample solution.
-
Integrate all peaks in the sample chromatogram.
-
Calculate the purity of this compound by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
Purity (%) = (Areathis compound / Total AreaAll Peaks) x 100
Note: The appearance of significant peaks at retention times other than that of the this compound standard indicates the presence of impurities or degradation products. This method should be validated for specificity, linearity, accuracy, and precision before use in regulated environments.
References
- 1. This compound | CAS:14882-94-1 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | 13164-05-1 | NAA16405 | Biosynth [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 6. Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of maturity, processing, and storage on the furanocoumarin composition of grapefruit and grapefruit juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting variability in Rutamarin bioassay results
Welcome to the technical support center for Rutamarin bioassays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting variability and addressing common challenges encountered during the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a natural coumarin (B35378) compound that has been isolated from plants of the Ruta genus, such as Ruta angustifolia and Ruta graveolens.[1][2] It has demonstrated several biological activities, including cytotoxic effects against various cancer cell lines and inhibition of monoamine oxidase B (MAO-B).[3][4]
Q2: I am observing significant batch-to-batch variation in the IC50 value of this compound in my cytotoxicity assay. What could be the cause?
A2: Batch-to-batch variability is a common issue in bioassays.[5] Several factors could contribute to this:
-
Purity of this compound: Ensure the purity of each batch is consistent. Quantification by HPLC is recommended.[6]
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can significantly impact results.
-
Assay Protocol Execution: Inconsistent incubation times, reagent concentrations, or cell seeding densities can lead to variable results.[7]
Q3: My this compound sample is showing activity in multiple, unrelated assays. Is this expected?
A3: While this compound has shown multiple bioactivities, promiscuous activity in unrelated assays could be a red flag for Pan Assay Interference Compounds (PAINS).[8] These are compounds that can interfere with assay readouts through various mechanisms not related to specific target inhibition. It is advisable to perform control experiments to rule out assay artifacts.
Q4: Are there specific cell lines that are more sensitive to this compound?
A4: Yes, studies have shown that this compound exhibits differential cytotoxicity. For example, it has shown remarkable cytotoxic activity against HT29 (colon adenocarcinoma), HCT116 (colon carcinoma), and MCF7 (breast cancer) cell lines, but less effect on MDA-MB-231 (breast cancer) cells.[3] It is important to select a cell line relevant to your research question.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assays (e.g., MTT, SRB)
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette. Perform a cell count for each experiment. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| This compound Precipitation | Visually inspect the wells after adding this compound. If precipitation is observed, consider using a lower concentration range or a different solvent system (ensure solvent controls are included). |
| Variable Incubation Times | Use a precise timer for all incubation steps, especially for the addition of reagents like MTT or SRB. |
| Incomplete Solubilization of Formazan (B1609692) (MTT assay) | Ensure complete solubilization of the formazan crystals by gentle mixing and allowing sufficient time before reading the absorbance. |
Issue 2: Inconsistent Results in MAO-B Inhibition Assays
| Potential Cause | Troubleshooting Step |
| Enzyme Instability | Aliquot the MAO-B enzyme and store it at the recommended temperature. Avoid repeated freeze-thaw cycles. Keep the enzyme on ice during the experiment.[7] |
| Substrate Degradation | Prepare fresh substrate solution for each experiment. Protect the substrate from light if it is light-sensitive. |
| Fluorescence Interference | If using a fluorometric assay, check if this compound itself fluoresces at the excitation/emission wavelengths used. Run a control with this compound alone to assess background fluorescence.[9] |
| Incorrect Reagent Temperature | Equilibrate all reagents to the specified assay temperature before starting the experiment.[7] |
Experimental Protocols
Cytotoxicity Assay using Sulforhodamine B (SRB)
This protocol is adapted from methods used to assess this compound's cytotoxicity against cancer cell lines.[10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
-
Cell Fixation: Gently remove the media and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Fluorometric Monoamine Oxidase B (MAO-B) Inhibition Assay
This protocol is based on the detection of H₂O₂ produced during the oxidative deamination of the MAO substrate.[2][11]
-
Reagent Preparation: Prepare the MAO-B enzyme solution, substrate solution (e.g., tyramine), and a fluorescent probe solution (e.g., OxiRed™) in assay buffer.
-
Assay Setup: In a black 96-well plate, add 50 µL of MAO-B enzyme solution and 10 µL of this compound at various concentrations or a positive control (e.g., selegiline).
-
Incubation: Incubate the plate for 10 minutes at 37°C.
-
Reaction Initiation: Add 40 µL of the MAO-B substrate to each well to start the enzymatic reaction.
-
Fluorescence Reading: Immediately begin reading the fluorescence at the appropriate excitation/emission wavelengths in kinetic mode for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time curve). Determine the percentage of inhibition for each this compound concentration relative to the vehicle control and calculate the IC50 value.
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound's bioactivity.
Table 1: Cytotoxicity of this compound against Various Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| HT29 | Colon Adenocarcinoma | 5.6 | [6] |
| HCT116 | Colon Carcinoma | - | [3] |
| MCF7 | Breast Cancer | - | [3] |
| MDA-MB-231 | Breast Cancer | Mild Effect | [3] |
| CCD-18Co | Normal Colon Fibroblast | Not Toxic | [6] |
Note: Specific IC50 values for HCT116 and MCF7 were not detailed in the provided search results, but significant cytotoxic activity was reported.[3]
Table 2: MAO-B Inhibitory Activity of this compound
| Compound | Concentration | % Inhibition of hMAO-B | Reference |
| This compound | 6.17 µM | 95.26% | [4][12] |
| R. graveolens DCM Extract | 9.78 mg/mL | 89.98% | [4][12] |
Visualizations
This compound-Induced Apoptotic Signaling Pathway
Caption: Extrinsic apoptotic pathway induced by this compound.
General Experimental Workflow for Bioassay-Guided Fractionation
Caption: Workflow for this compound isolation and bioactivity testing.
References
- 1. Chalepin: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gaexcellence.com [gaexcellence.com]
- 4. This compound: Efficient Liquid-Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Rutamarin and Cisplatin: A Comparative Cytotoxicity Analysis in HT29 Colon Cancer Cells
For researchers and professionals in drug development, identifying compounds with potent and selective anti-cancer activity is a primary goal. This guide provides a detailed comparison of the cytotoxic effects of rutamarin (B1680287), a natural coumarin, and cisplatin (B142131), a conventional chemotherapy drug, on the human colon adenocarcinoma cell line, HT29.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and cisplatin in HT29 cells, providing a quantitative measure of their cytotoxic potency.
| Compound | Cell Line | IC50 Value | Exposure Time | Assay | Reference |
| This compound | HT29 | 5.6 µM | 72 hours | Sulforhodamine B (SRB) assay | [1][2][3] |
| Cisplatin | HT29 | ~26 µM | 2 hours | Not Specified | [4][5] |
| Cisplatin | HT29 | ~70 µM | Not Specified | XTT assay | [6] |
Note: IC50 values for cisplatin can vary depending on the exposure time and the specific cytotoxicity assay used.
A significant finding is that this compound displayed no cytotoxic effects on the normal human colon fibroblast cell line (CCD-18Co), whereas cisplatin was found to be toxic to this non-cancerous cell line.[2] This suggests a potentially favorable therapeutic window for this compound.
Mechanism of Action: A Tale of Two Pathways
While both compounds induce apoptosis in HT29 cells, their underlying mechanisms differ significantly.
This compound induces apoptosis through the activation of both intrinsic and extrinsic pathways, evidenced by the activation of caspases-3, -8, and -9.[1][2][3] The activation of caspase-8 is notably higher than that of caspase-9, suggesting a primary role for the extrinsic, or death receptor, pathway.[2] Furthermore, this compound treatment leads to cell cycle arrest at the G0/G1 and G2/M checkpoints.[1][2][3]
Cisplatin , a well-established alkylating-like agent, exerts its cytotoxic effects primarily by forming cross-links with DNA purine (B94841) bases.[7][8] This DNA damage disrupts DNA replication and repair mechanisms, ultimately triggering the intrinsic apoptotic pathway.[7][9] This process involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[7]
Visualizing the Pathways and Protocols
To better illustrate the processes described, the following diagrams outline the signaling pathways and a general experimental workflow for assessing cytotoxicity.
Caption: this compound's apoptotic mechanism in HT29 cells.
Caption: Cisplatin's primary mechanism of inducing apoptosis.
Caption: Workflow for cytotoxicity assessment in HT29 cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
Cell Culture and Maintenance
HT29 human colon adenocarcinoma cells and CCD-18Co normal human colon fibroblast cells were cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (Sulforhodamine B - SRB)
-
Cell Seeding: Cells were seeded into 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and allowed to attach overnight.
-
Drug Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound or cisplatin. A control group received medium with the vehicle (e.g., DMSO) only.
-
Incubation: The plates were incubated for 72 hours.
-
Cell Fixation: After incubation, the cells were fixed by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates were washed with water and air-dried. The fixed cells were then stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Unbound dye was removed by washing with 1% acetic acid.
-
Solubilization and Absorbance Reading: The bound SRB dye was solubilized with a 10 mM Tris base solution. The absorbance was read at a wavelength of 515 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 value was determined from the dose-response curve.
Caspase Activation Assay
-
Cell Treatment: HT29 cells were cultured on sterile plates and treated with different concentrations of this compound (e.g., 8 µM, 14 µM, and 28 µM) for 72 hours.[2] Untreated cells with 0.5% DMSO served as a negative control.[2]
-
Cell Harvesting and Staining: Cells were harvested, washed with PBS, and incubated with specific fluorescently labeled inhibitors for caspases-3, -8, and -9 (e.g., FITC-DEVD-FMK for caspase-3, FITC-IETD-FMK for caspase-8, and FITC-LEHD-FMK for caspase-9) for 45 minutes at 37°C.[2]
-
Analysis: The fluorescence intensity, which is proportional to the amount of active caspase, was measured using a flow cytometer or a fluorescence microscope.
Conclusion
This compound demonstrates potent cytotoxicity against HT29 colon cancer cells at a concentration comparable to, and in some reported cases lower than, cisplatin.[2] A key advantage of this compound is its selectivity, showing no toxicity to normal colon cells in the cited study.[1][2][3] The distinct mechanisms of action—this compound's induction of apoptosis primarily via the extrinsic pathway and cisplatin's DNA-damaging effects—offer different therapeutic approaches. These findings suggest that this compound holds promise as a potential anticancer agent, warranting further investigation.
References
- 1. phcog.com [phcog.com]
- 2. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitizing human colon carcinoma HT-29 cells to cisplatin by cyclopentenylcytosine, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Cisplatin - Wikipedia [en.wikipedia.org]
Comparative Analysis of Rutamarin and Chalepensin Against Methicillin-Resistant Staphylococcus aureus (MRSA)
A critical evaluation of the anti-MRSA properties of rutamarin (B1680287) and chalepensin (B78104), two natural compounds isolated from Ruta chalepensis, reveals distinct activities against various strains of this formidable pathogen. This guide provides a comparative overview of their efficacy, supported by experimental data, to inform researchers and drug development professionals in the pursuit of novel antimicrobial agents.
Quantitative Assessment of Anti-MRSA Activity
The in vitro anti-MRSA activity of this compound and chalepensin has been quantified by determining their Minimum Inhibitory Concentrations (MICs) against a panel of MRSA strains. The MIC value represents the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.
The comparative MIC values for this compound and chalepensin are summarized in the table below. Data is extracted from a study by Al-Majmaie et al. (2021).[1][2][3][4]
| Compound | MRSA Strain | MIC (µg/mL) |
| This compound | XU212 | 128 |
| SA-1199B | 128 | |
| EMRSA-15 | 128 | |
| ATCC 25923 | 64 | |
| MRSA274819 | >256 | |
| MRSA323118 | 128 | |
| Chalepensin | XU212 | 64 |
| SA-1199B | 64 | |
| EMRSA-15 | 64 | |
| ATCC 25923 | 32 | |
| MRSA274819 | 128 | |
| MRSA323118 | >256 |
Key Observations:
-
Chalepensin generally exhibits greater potency against the tested MRSA strains compared to this compound, as evidenced by its lower MIC values.[1][2][3][4]
-
Against the ATCC 25923 strain, chalepensin (MIC = 32 µg/mL) is twice as active as this compound (MIC = 64 µg/mL).[1][2][3][4]
-
Both compounds show variable activity across the different MRSA strains, highlighting the importance of testing against a diverse panel of clinical isolates.
-
Neither compound was effective against the MRSA274819 strain at the concentrations tested for this compound, while chalepensin showed moderate activity. Conversely, chalepensin was not effective against MRSA323118, whereas this compound was.
Experimental Protocols
The following methodology was employed to determine the Minimum Inhibitory Concentrations (MICs) of this compound and chalepensin against MRSA strains.
1. Bacterial Strains and Culture Conditions: A panel of six methicillin-resistant Staphylococcus aureus (MRSA) strains was used: XU212, SA-1199B, EMRSA-15, ATCC 25923, MRSA274819, and MRSA323118.[1][2][3] The bacterial strains were cultured on appropriate nutrient agar (B569324) plates and incubated.
2. Preparation of Test Compounds: Stock solutions of this compound and chalepensin were prepared by dissolving the compounds in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
3. MIC Determination using Broth Microdilution Method: The MIC values were determined using the broth microdilution method in 96-well microtiter plates.[1]
-
A two-fold serial dilution of each compound was prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of the microtiter plate.
-
Each well was then inoculated with a standardized suspension of the respective MRSA strain.
-
The plates were incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC was recorded as the lowest concentration of the compound at which no visible bacterial growth was observed.
4. Controls: Positive controls (wells with bacterial inoculum but no test compound) and negative controls (wells with medium only) were included in each assay to ensure the validity of the results.
Mechanism of Action and Signaling Pathways
The precise signaling pathways through which this compound and chalepensin exert their anti-MRSA effects are not yet fully elucidated. However, preliminary in silico studies have provided some insights into the potential mechanism of chalepensin.
Chalepensin: In silico docking studies suggest that chalepensin may exert its antibacterial effect by binding to specific protein targets within the MRSA cell.[5] This binding is thought to occur primarily through hydrogen bonding and van der Waals forces.[5] The inhibition of these essential proteins could disrupt critical cellular processes, leading to the inhibition of bacterial growth. The exact protein targets, however, remain to be experimentally validated.
This compound: The specific mechanism of action for this compound against MRSA has not been extensively studied. As a coumarin (B35378) derivative, it may share mechanisms with other flavonoids, which are known to disrupt the bacterial cytoplasmic membrane, inhibit nucleic acid synthesis, or interfere with energy metabolism. However, further research is required to determine the precise mode of action of this compound.
Conclusion
Both this compound and chalepensin demonstrate promising anti-MRSA activity, with chalepensin generally showing superior potency in in vitro studies. The provided data and experimental protocols offer a foundation for further investigation into these natural compounds as potential leads for the development of new anti-MRSA therapies. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by these compounds to better understand their antibacterial mechanisms and to facilitate their optimization as therapeutic agents.
References
- 1. Anti-MRSA Constituents from Ruta chalepensis (Rutaceae) Grown in Iraq, and In Silico Studies on Two of Most Active Compounds, Chalepensin and 6-Hydroxy-rutin 3′,7-Dimethyl ether - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Anti-MRSA Constituents from Ruta chalepensis (Rutaceae) Grown in Iraq, and In Silico Studies on Two of Most Active Compounds, Chalepensin and 6-Hydroxy-rutin 3',7-Dimethyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chalepin and Chalepensin: Occurrence, Biosynthesis and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Rutamarin Demonstrates High Selectivity for Monoamine Oxidase B
A comprehensive analysis of experimental data highlights Rutamarin's potential as a selective inhibitor of human monoamine oxidase B (hMAO-B), an enzyme implicated in the progression of several neurodegenerative diseases.
New research indicates that this compound, a natural coumarin (B35378) derivative, exhibits significant inhibitory activity against hMAO-B while displaying considerably weaker effects on its counterpart, hMAO-A. This selectivity profile suggests that this compound could be a promising candidate for the development of novel therapeutic agents with a reduced risk of side effects associated with non-selective MAO inhibition.
Quantitative Comparison of Inhibitory Potency
At a concentration of 6.17 µM, this compound was found to inhibit 95.26% of hMAO-B activity, while only inhibiting hMAO-A by 25.15%[1][2][3]. This marked difference in inhibition underscores its preferential targeting of the B isoform of the monoamine oxidase enzyme.
For a clear comparison, the following table summarizes the inhibitory activities of this compound and other standard MAO inhibitors.
| Compound | hMAO-A IC50/Ki | hMAO-B IC50/Ki | Selectivity |
| This compound | 25.15% inhibition at 6.17 µM[1][2][3] | 95.26% inhibition at 6.17 µM[1][2][3] | Selective for hMAO-B |
| Clorgyline | 1.2 nM (IC50)[4], 54 nM (Ki)[5][6] | 1.9 µM (IC50)[4], 58 µM (Ki)[5][6] | Selective for hMAO-A |
| Moclobemide | 10 µM (IC50)[7] | >1000 µM (IC50)[7] | Selective for hMAO-A |
| Selegiline | 23 µM (IC50)[8] | 51 nM (IC50)[8] | Selective for hMAO-B |
| Rasagiline | 412 nM (IC50)[9][10] | 4.43 nM (IC50)[9][10][] | Selective for hMAO-B |
| Lazabemide | >100 µM (IC50)[12][13][14] | 30 nM (IC50)[12][13][14] | Selective for hMAO-B |
Experimental Methodology
The inhibitory activity of this compound against hMAO-A and hMAO-B was determined using an in vitro fluorometric assay. This method is a widely accepted technique for screening potential MAO inhibitors.
Principle: The assay quantifies the enzymatic activity of MAO by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., tyramine) by MAO. The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product. The intensity of the fluorescence is directly proportional to the amount of H₂O₂ produced and, therefore, to the MAO activity. The presence of an inhibitor reduces the rate of this reaction.
Protocol Outline:
-
Enzyme and Inhibitor Preparation: Recombinant human MAO-A or MAO-B enzymes are pre-incubated with varying concentrations of the test compound (this compound) or a reference inhibitor in a buffer solution.
-
Substrate Addition: The enzymatic reaction is initiated by adding the MAO substrate, tyramine.
-
Detection: Simultaneously, a reaction mixture containing a fluorescent probe (like Amplex Red) and horseradish peroxidase (HRP) is included. The H₂O₂ produced by the MAO reaction is used by HRP to oxidize the probe, resulting in a fluorescent product (resorufin).
-
Measurement: The fluorescence intensity is measured over time using a microplate reader at specific excitation and emission wavelengths (e.g., 535 nm excitation and 587 nm emission).
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the fluorescence versus time curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The following diagram illustrates the workflow of the in vitro fluorometric assay for determining MAO inhibition.
Caption: Workflow for the in vitro fluorometric MAO inhibition assay.
Signaling Pathway Context
Monoamine oxidases play a crucial role in the metabolism of monoamine neurotransmitters such as dopamine (B1211576), serotonin, and norepinephrine. The selective inhibition of hMAO-B is particularly relevant in the context of Parkinson's disease, as this enzyme is primarily responsible for the degradation of dopamine in the brain. By inhibiting hMAO-B, the levels of dopamine can be increased, which may help to alleviate the motor symptoms of the disease.
The diagram below illustrates the metabolic pathway of dopamine and the point of intervention for hMAO-B inhibitors like this compound.
References
- 1. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: Efficient Liquid-Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Clorgyline hydrochloride, MAO-A inhibitor (CAS 17780-75-5) | Abcam [abcam.com]
- 6. caymanchem.com [caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. rndsystems.com [rndsystems.com]
- 14. medchemexpress.com [medchemexpress.com]
Comparative Analysis of Rutamarin from Diverse Ruta Species
For Immediate Release – This guide presents a comparative overview of Rutamarin, a naturally occurring dihydrofuranocoumarin, isolated from various species of the genus Ruta. It is intended for researchers, scientists, and professionals in drug development, providing quantitative data on its distribution, detailed experimental protocols for its isolation and evaluation, and insights into its biological activities.
This compound has garnered scientific interest for its diverse pharmacological properties, including potent and selective inhibition of monoamine oxidase B (MAO-B), and significant cytotoxic effects against various cancer cell lines.[1][2] This document synthesizes findings from multiple studies to offer a comparative perspective on this compound sourced from Ruta graveolens, Ruta angustifolia, and Ruta chalepensis.
Data Presentation: this compound Content and Bioactivity
The concentration of this compound and its biological efficacy can vary significantly depending on the Ruta species and the plant part utilized. The following table summarizes key quantitative findings from the scientific literature.
| Ruta Species | Plant Part | This compound Content/Yield | Biological Activity (Assay) | Result | Reference |
| R. graveolens | Roots | 5.33 ± 0.24 mg / 100 mg of dry dichloromethane (B109758) extract | MAO-B Inhibition (Fluorometric) | 95.26% inhibition at 6.17 µM | [1][3] |
| R. graveolens | Roots | 40-53% yield from crude extract via LLC | MAO-A Inhibition (Fluorometric) | 25.15% inhibition at 6.17 µM | [1] |
| R. angustifolia | Aerial Parts | 0.075 mg/mL in chloroform (B151607) extract | Cytotoxicity vs. HT29 (SRB Assay) | IC₅₀ = 5.6 µM | [2][4] |
| R. angustifolia | Aerial Parts | 96.0% purity of isolated compound | Cytotoxicity vs. normal CCD-18Co cells | Not toxic | [2][4] |
| R. chalepensis | Not Specified | Major component of the plant | Cytotoxicity vs. L5178Y-R (MTT Assay) | IC₅₀ = 15.13 µg/mL | [5] |
Experimental Protocols
Detailed and reproducible methodologies are critical for comparative studies. Below are protocols for key experiments related to this compound research.
1. Extraction and Isolation (Liquid-Liquid Chromatography)
This efficient method was developed for isolating this compound from the roots of Ruta graveolens.[1][3]
-
Plant Material Preparation: Air-dried and powdered roots of R. graveolens are subjected to extraction.
-
Solvent Extraction: The powdered material is extracted with dichloromethane (DCM) at room temperature to produce a crude DCM extract.
-
Liquid-Liquid Chromatography (LLC): An FCPC (Fast Centrifugal Partition Chromatography) apparatus is used. A biphasic solvent system, such as hexane-ethyl acetate-methanol-water (HEMWat at a 4/1/4/1 v/v/v/v ratio), is employed for separation.
-
Purification: The crude extract is dissolved in the solvent mixture and injected into the LLC column. The mobile phase (upper or lower phase of the solvent system) is pumped through the column. Fractions are collected and monitored by HPLC-DAD.
-
Compound Identification: Fractions containing pure this compound are pooled, evaporated, and the structure is confirmed using spectroscopic methods like HRESIMS and NMR.[1][3]
2. Quantification of this compound by HPLC-DAD
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for quantifying this compound in plant extracts.[1]
-
Chromatographic System: An Agilent 1200 HPLC system (or equivalent) with a DAD detector.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Detection: Chromatograms are recorded at a specific wavelength (e.g., 335 nm) for optimal detection of this compound.
-
Quantification: A calibration curve is generated using a pure this compound standard at various concentrations (e.g., 25–250 μg/mL). The concentration in the extract is determined by comparing its peak area to the calibration curve.
3. Biological Activity Assays
-
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric): [1][3]
-
Principle: This assay detects hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of the MAO substrate (tyramine), using a sensitive probe like OxiRed™.
-
Procedure: In a 96-well plate, 50 µL of hMAO-A or hMAO-B enzyme solution is mixed with 10 µL of this compound solution and incubated for 10 minutes (25°C for MAO-A, 37°C for MAO-B).
-
The reaction is initiated by adding 40 µL of the tyramine (B21549) substrate solution.
-
The mixture is incubated for 30 minutes at the respective temperatures.
-
Fluorescence is measured kinetically (excitation/emission at 535/587 nm) at 5-minute intervals. Selegiline is used as a positive control for MAO-B inhibition.
-
-
Cytotoxicity Assay (Sulforhodamine B - SRB): [2][6]
-
Cell Culture: HT29 human colon adenocarcinoma cells are seeded in 96-well plates (e.g., 40,000 cells/mL) and allowed to adhere for 24 hours.
-
Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: The cells are fixed with cold trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed, and the cells are stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Absorbance Measurement: Unbound dye is washed away, and the bound dye is solubilized with a Tris-base solution. The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
-
-
Caspase Activation Assay: [2]
-
Principle: This assay measures the activity of key apoptosis-executing enzymes (caspases 3, 8, and 9).
-
Procedure: HT29 cells are treated with this compound for a set time.
-
Cells are lysed, and the protein concentration is determined.
-
The cell lysate is incubated with specific colorimetric or fluorometric substrates for caspase-3, -8, and -9.
-
The cleavage of the substrate, which releases a chromophore or fluorophore, is measured using a microplate reader. The results indicate the level of caspase activation compared to untreated cells.
-
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for this compound isolation and analysis.
Caption: this compound-induced extrinsic and intrinsic apoptotic pathways.
Comparative Discussion
The available data indicates that different Ruta species are valuable sources of this compound, though the yield can differ. The roots of R. graveolens appear to be a particularly rich source, with a high concentration of this compound in the dichloromethane extract.[1] In contrast, R. angustifolia has been the source material for significant research into this compound's anticancer effects.[2]
From a pharmacological standpoint, this compound exhibits compelling polypharmacology. The potent and highly selective inhibition of MAO-B by this compound from R. graveolens (95.26% inhibition vs. 25.15% for MAO-A) highlights its potential for development in the treatment of neurodegenerative disorders like Parkinson's disease, where MAO-B activity is a key target.[1][7]
Simultaneously, this compound isolated from R. angustifolia and R. chalepensis demonstrates significant cytotoxic activity against cancer cells while sparing normal cells.[2][5] The IC₅₀ value of 5.6 µM against HT29 colon cancer cells is noteworthy.[2][4] The mechanism for this cytotoxicity involves the induction of apoptosis through the activation of both initiator caspases (caspase-8 and -9) and the executioner caspase-3, suggesting it triggers both extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways.[2][8]
Conclusion
This compound is a bioactive compound with significant therapeutic potential, present in various Ruta species. R. graveolens stands out as a promising source for isolating high quantities of the compound, particularly for applications related to its neuroprotective effects via MAO-B inhibition. Concurrently, studies on this compound from R. angustifolia and R. chalepensis provide a strong basis for its further development as a selective anticancer agent that functions by inducing apoptosis. Future research should focus on harmonizing extraction and quantification protocols across different species to enable more direct comparisons and on conducting in vivo studies to validate these promising in vitro activities.
References
- 1. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. gaexcellence.com [gaexcellence.com]
- 7. This compound: Efficient Liquid-Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jppres.com [jppres.com]
A Comparative Guide to Topoisomerase II Inhibitors: Rutamarin in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rutamarin with established topoisomerase II inhibitors, namely etoposide, doxorubicin, and mitoxantrone (B413). The information is curated to assist researchers in evaluating the potential of this compound as an anticancer agent.
Introduction to Topoisomerase II Inhibitors
Topoisomerase II enzymes are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation. They function by creating transient double-strand breaks in the DNA, allowing another DNA duplex to pass through before resealing the break. Topoisomerase II inhibitors are a class of anticancer drugs that interfere with this process, leading to the accumulation of DNA damage and ultimately, apoptotic cell death in rapidly proliferating cancer cells. These inhibitors are broadly classified into two categories: topoisomerase II poisons, which stabilize the transient enzyme-DNA cleavage complex, and catalytic inhibitors, which interfere with other steps of the enzymatic cycle.
Compound Overview
This compound: A natural coumarin (B35378) compound isolated from Ruta angustifolia. Emerging research suggests its potential as a selective anticancer agent that induces apoptosis and cell cycle arrest in cancer cells.
Etoposide: A semi-synthetic derivative of podophyllotoxin, it is a widely used topoisomerase II poison in the treatment of various cancers.[1]
Doxorubicin: An anthracycline antibiotic, it is a potent topoisomerase II poison with a broad spectrum of anticancer activity. However, its clinical use is limited by cardiotoxicity.
Mitoxantrone: A synthetic anthracenedione derivative, it functions as a topoisomerase II inhibitor and is used in the treatment of certain cancers and multiple sclerosis.[2][3]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and the selected topoisomerase II inhibitors. It is important to note that direct comparative studies on the enzymatic inhibition of topoisomerase II by this compound against etoposide, doxorubicin, and mitoxantrone are limited. The data presented here is compiled from various independent studies.
Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | HT29 (Colon) | 5.6 | [4][5][6] |
| MCF7 (Breast) | Not specified, but showed remarkable activity | [7][8] | |
| HCT116 (Colon) | Not specified, but showed remarkable activity | [7][8] | |
| MDA-MB-231 (Breast) | No activity | [7][8] | |
| CCD-18Co (Normal Colon) | Not toxic | [4][5][6] | |
| Etoposide | Various Cancer Cell Lines | Varies widely depending on the cell line | [1] |
| Doxorubicin | Various Cancer Cell Lines | Varies widely depending on the cell line | |
| Mitoxantrone | MDA-MB-231 (Breast) | 0.018 | [9] |
| MCF-7 (Breast) | 0.196 | [9] |
Mechanism of Action and Cellular Effects
| Feature | This compound | Etoposide | Doxorubicin | Mitoxantrone |
| Primary Mechanism | Induces apoptosis and cell cycle arrest, suggestive of Topoisomerase II inhibition. | Topoisomerase II poison; stabilizes the DNA-enzyme cleavage complex.[1][10] | Topoisomerase II poison; intercalates into DNA and stabilizes the cleavage complex. | Topoisomerase II inhibitor; intercalates into DNA and disrupts DNA synthesis and repair.[2][3] |
| Apoptosis Induction | Yes, via activation of caspases 3, 8, and 9.[4][5][6] | Yes, triggered by DNA double-strand breaks.[1] | Yes | Yes, induces DNA fragmentation.[9] |
| Cell Cycle Arrest | Yes, at G0/G1 and G2/M phases.[4][5][6] | Yes, primarily at the S and G2 phases.[1] | Yes | Yes |
| Selectivity | Selective for cancer cells over normal colon fibroblasts.[4][5][6] | Targets rapidly dividing cells, affecting both cancerous and some normal cells.[10] | Affects rapidly dividing cells, with known cardiotoxicity. | Affects rapidly dividing cells.[11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
This compound, Etoposide, Doxorubicin, Mitoxantrone
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for the desired duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Caspase Activity Assay)
This assay quantifies the activity of caspases, which are key mediators of apoptosis.
Materials:
-
Cancer cell lines
-
Test compounds
-
Caspase-Glo® 3/7, 8, or 9 Assay Systems (Promega) or similar
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate and treat with the test compounds for the desired time.
-
Equilibrate the plate and its contents to room temperature.
-
Add 100 µL of the Caspase-Glo® reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence of each sample using a luminometer.
-
The luminescence is proportional to the amount of caspase activity.
Cell Cycle Analysis (Flow Cytometry)
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with test compounds for the desired duration.
-
Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to separate catenated DNA rings, a key aspect of its function.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT)
-
Test compounds
-
Loading dye
-
Agarose (B213101) gel (1%)
-
Ethidium (B1194527) bromide
-
Gel electrophoresis system and imaging equipment
Procedure:
-
Set up reaction mixtures containing assay buffer, kDNA, and various concentrations of the test compound.
-
Add human topoisomerase II to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding loading dye containing SDS and proteinase K.
-
Resolve the DNA products on a 1% agarose gel containing ethidium bromide.
-
Visualize the DNA bands under UV light. Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and an increase in the catenated kDNA remaining in the well.
Signaling Pathways and Experimental Workflows
Caption: General signaling pathway of Topoisomerase II inhibitors.
References
- 1. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. gaexcellence.com [gaexcellence.com]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Unveiling the Anticancer Potential of Rutamarin: A Comparative Analysis Across Diverse Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Rutamarin's bioactivity. By consolidating experimental data, this document offers an objective comparison of its performance against various cancer cell lines, highlighting its potential as a selective anticancer agent.
This compound, a natural coumarin (B35378) compound, has demonstrated notable cytotoxic effects against several cancer cell lines. This guide synthesizes the available research to present a clear comparison of its efficacy, details the experimental methodologies used for its evaluation, and visualizes the known signaling pathways involved in its mechanism of action.
Comparative Bioactivity of this compound
The cytotoxic effects of this compound have been evaluated across a panel of human cancer cell lines, including breast (MCF7, MDA-MB-231) and colon (HT29, HCT116) cancer, alongside normal human fibroblast cell lines (MRC-5, CCD-18Co) to assess its selectivity. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, are summarized below.
| Cell Line | Cancer Type | IC50 (μM) | Cytotoxicity Description | Selectivity | Reference |
| HT29 | Colon Adenocarcinoma | 5.6 | Remarkable | Selective | [1][2][3] |
| MCF7 | Breast Adenocarcinoma | Not Reported | Remarkable | Selective | [4] |
| HCT116 | Colorectal Carcinoma | Not Reported | Remarkable | Selective | [4] |
| MDA-MB-231 | Breast Adenocarcinoma | No Activity | No Activity | - | [4] |
| MRC-5 | Normal Lung Fibroblast | >100 µg/mL | Not Toxic | - | [4] |
| CCD-18Co | Normal Colon Fibroblast | Not Toxic | Not Toxic | - | [1][3] |
Note: For MCF7 and HCT116 cell lines, the source literature describes the cytotoxicity as "remarkable" but does not provide specific IC50 values.[4]
Experimental Protocols
The evaluation of this compound's bioactivity involved several key experimental procedures. Below are the detailed methodologies for the principal assays used in the cited research.
Cell Culture and Treatment
Human cancer cell lines (MCF7, MDA-MB-231, HT29, HCT116) and normal human fibroblast cell lines (MRC-5, CCD-18Co) were used.[1][4]
-
MCF7 and HT29 cells were cultured in RPMI-1640 medium.[1]
-
MDA-MB-231 cells were cultured in DMEM.[4]
-
HCT116 cells were cultured in RPMI-1640 medium.[4]
-
CCD-18Co cells were cultured in Eagle's Minimum Essential Medium.[1]
-
MRC-5 cells were cultured in EMEM.[4]
All media were supplemented with 10% fetal bovine serum (FBS), 2% penicillin/streptomycin, and 1% amphotericin B. Cells were maintained in a humidified atmosphere with 5% CO2 at 37°C. For experimental treatments, cells were plated and allowed to adhere for 24 hours before the addition of this compound at various concentrations.
Cytotoxicity Assay (Sulforhodamine B Assay)
The Sulforhodamine B (SRB) assay was employed to determine the cytotoxic effects of this compound.
-
Cells were seeded in 96-well plates at a density of 3 x 10^4 cells/mL and incubated for 24 hours.
-
The culture medium was replaced with fresh medium containing this compound at concentrations ranging from 1.56 to 100 µg/mL.[1] A negative control group was treated with 0.5% DMSO.
-
Plates were incubated for 48 to 72 hours.[1]
-
Post-incubation, cells were fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.
-
The plates were washed five times with slow-running tap water and air-dried.
-
Fixed cells were stained with 0.4% (w/v) SRB solution for 30 minutes at room temperature.
-
Unbound dye was removed by washing four times with 1% (v/v) acetic acid.
-
The plates were air-dried, and the protein-bound dye was solubilized with 10 mM Tris base solution.
-
The optical density was measured at 515 nm using a microplate reader. The IC50 value was calculated from the dose-response curve.
Apoptosis and Cell Cycle Analysis (Flow Cytometry)
Flow cytometry was utilized to analyze the cell cycle distribution and the induction of apoptosis in HT29 cells treated with this compound.
For Cell Cycle Analysis:
-
HT29 cells were seeded and treated with this compound (8, 14, and 28 μM) for 72 hours.[1]
-
Cells were harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
The fixed cells were washed with PBS and resuspended in a staining solution containing 50 µg/mL propidium (B1200493) iodide (PI), 100 µg/mL RNase A, 0.1% sodium citrate, and 0.1% Triton X-100.
-
After a 30-minute incubation in the dark, the DNA content was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
For Apoptosis Detection (Annexin V/PI Staining):
-
HT29 cells were treated with this compound (8, 14, and 28 μM) for 24, 48, and 72 hours.[1]
-
Cells were harvested, washed with PBS, and resuspended in Annexin V binding buffer.
-
Cells were stained with FITC-conjugated Annexin V and propidium iodide for 15 minutes at room temperature in the dark.
-
The stained cells were then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
Caspase Activity Assay
The activity of key apoptotic enzymes, caspases, was measured using fluorescent kits.
-
HT29 cells were treated with this compound (8, 14, and 28 μM) for 72 hours.[1]
-
The activity of caspase-3, caspase-8, and caspase-9 was determined using specific FITC-labeled inhibitors (FITC-DEVD-FMK for caspase-3, FITC-IETD-FMK for caspase-8, and FITC-LEHD-FMK for caspase-9).[1]
-
Following incubation with the fluorescent markers, the percentage of cells with activated caspases was quantified using flow cytometry.
Visualizing the Mechanism of Action
To illustrate the experimental processes and the molecular pathways affected by this compound, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining the cytotoxicity of this compound using the SRB assay.
Caption: Proposed apoptotic signaling pathway induced by this compound in HT29 colon cancer cells.
Conclusion
This compound demonstrates significant and selective cytotoxic activity against human colon (HT29, HCT116) and breast (MCF7) cancer cell lines, while showing no toxicity to normal fibroblast cells.[1][4] In contrast, it exhibits no activity against the MDA-MB-231 breast cancer cell line, suggesting a differential mechanism of action or cellular uptake among various cancer subtypes.[4] In HT29 colon cancer cells, this compound's anticancer effect is mediated through the induction of apoptosis, involving both the extrinsic and intrinsic pathways, and cell cycle arrest.[1][3] The activation of initiator caspases -8 and -9, and the executioner caspase-3, confirms its pro-apoptotic role.[1][3]
The collective evidence underscores this compound as a promising candidate for further preclinical and clinical investigation as a potential anticancer therapeutic agent. Future studies should focus on elucidating the precise molecular targets of this compound and its mechanism of action in other sensitive cancer cell lines to fully understand its therapeutic potential.
References
- 1. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an Active Constituent from Ruta angustifolia Pers., Induced Apoptotic Cell Death in the HT29 Colon Adenocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rutin (Bioflavonoid) as Cell Signaling Pathway Modulator: Prospects in Treatment and Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gaexcellence.com [gaexcellence.com]
Tale of Two Enantiomers: Unraveling the Binding Affinity of (S)- and (R)-Rutamarin for Monoamine Oxidase B
A comparative analysis of the stereoselective binding of rutamarin (B1680287) enantiomers to human monoamine oxidase B (hMAO-B) reveals a significant preference for the naturally occurring (S)-form, a finding with important implications for the development of selective enzyme inhibitors. This guide provides a detailed comparison of the binding affinities of (S)-rutamarin and (R)-rutamarin, supported by computational docking data and contextual in vitro experimental results.
In the quest for more effective and selective therapeutics targeting neurodegenerative diseases, the stereochemistry of a drug candidate can play a pivotal role in its pharmacological activity. This compound, a natural dihydrofuranocoumarin, has emerged as a promising inhibitor of human monoamine oxidase B (hMAO-B), an enzyme implicated in the progression of conditions such as Parkinson's and Alzheimer's diseases. This comparison focuses on the differential binding of its two enantiomeric forms, (S)-rutamarin and (R)-rutamarin, to the hMAO-B binding cavity.
Quantitative Comparison of Binding Affinity
Computational docking studies have provided quantitative estimates of the binding affinities of the two this compound enantiomers to hMAO-B. The results, summarized in the table below, indicate a stronger predicted binding affinity for (S)-rutamarin over (R)-rutamarin. The more negative docking scores for the (S)-enantiomer suggest a more stable and favorable interaction with the enzyme's active site.[1]
| Enantiomer | MolDockscore | Docking Score | Predicted Binding Affinity |
| (S)-rutamarin | -142.04 | -501.73 | Stronger |
| (R)-rutamarin | -110.15 | -474.7 | Weaker |
It is important to note that these values are derived from in silico modeling and await direct experimental validation with isolated enantiomers.
While direct comparative in vitro studies on the isolated enantiomers are yet to be published, experiments on naturally sourced this compound (which is predominantly the (S)-enantiomer) have demonstrated potent inhibitory activity against hMAO-B, with an inhibition of 95.26% at a concentration of 6.17 µM.[1][2][3] This experimental finding for the (S)-enantiomer aligns with the computational predictions of its strong binding.
Experimental Protocols
The data presented in this guide are based on a combination of in silico molecular docking simulations and in vitro enzyme inhibition assays.
Molecular Docking Simulation
The in silico analysis was performed to predict the binding modes and affinities of (S)- and (R)-rutamarin within the hMAO-B active site.
Methodology:
-
Target Protein Preparation: The crystal structure of human MAO-B co-crystalized with a coumarin (B35378) analog inhibitor was used as the target model.
-
Ligand Preparation: 3D molecular models of (S)-rutamarin and (R)-rutamarin were constructed.
-
Docking Software: The Molegro Virtual Docker (MVD) v.6.0 simulation package was utilized for the docking simulations.
-
Docking Protocol: A template docking mode was employed, using the co-crystalized inhibitor molecule as a reference. For each enantiomer, 10 docking runs were performed.
-
Scoring and Analysis: The binding poses were ranked using the MolDockscore function, and the lowest energy pose was selected for analysis of the interactions and calculation of the final docking scores.[1]
In Vitro hMAO-B Inhibition Assay
The inhibitory activity of naturally sourced this compound against hMAO-B was determined using a fluorometric method.
Methodology:
-
Enzyme and Substrate: Recombinant human monoamine oxidase B (hMAO-B) was used as the enzyme. A suitable substrate that produces a fluorescent signal upon enzymatic conversion was employed.
-
Inhibitor: this compound, isolated from Ruta graveolens, was tested at a concentration of 6.17 µM.
-
Assay Principle: The assay measures the rate of the enzymatic reaction by monitoring the increase in fluorescence over time. The presence of an inhibitor reduces the reaction rate, leading to a lower fluorescent signal.
-
Data Analysis: The percentage of inhibition was calculated by comparing the reaction rate in the presence of the inhibitor to the rate in a control sample without the inhibitor.[1]
Visualizing the Binding Comparison
The following diagram illustrates the logical workflow for comparing the binding affinities of the (S)- and (R)-rutamarin enantiomers.
Caption: Workflow comparing (S)- and (R)-rutamarin binding affinity.
Conclusion
The available evidence, primarily from in silico molecular docking studies, strongly suggests that (S)-rutamarin has a higher binding affinity for human monoamine oxidase B compared to its (R)-enantiomer. This is supported by the potent inhibitory activity observed in in vitro assays using the naturally occurring (S)-form. These findings highlight the stereoselectivity of the hMAO-B binding pocket and underscore the importance of stereochemistry in the design of novel and selective MAO-B inhibitors. Further experimental studies with isolated (R)-rutamarin are warranted to confirm these computational predictions and to fully elucidate the structure-activity relationship of these promising natural compounds.
References
- 1. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: Efficient Liquid-Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Rutamarin for Parkinson's Disease: A Comparative Guide to a Potential Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Rutamarin, a natural furanocoumarin, as a potential therapeutic agent for Parkinson's disease. Its performance is evaluated against established treatments, including Levodopa, Pramipexole, and Selegiline (B1681611), with supporting in vitro and in vivo experimental data.
Executive Summary
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current therapies primarily focus on managing motor symptoms by replenishing dopamine (B1211576) levels or mimicking its effects. This compound has emerged as a promising candidate due to its selective inhibition of monoamine oxidase B (MAO-B), a key enzyme in the degradation of dopamine. This guide presents a detailed comparison of this compound with standard PD treatments, highlighting its potential as a neuroprotective agent.
Comparative Performance Analysis
The therapeutic potential of this compound is primarily attributed to its selective inhibition of MAO-B. This mechanism is shared with the established drug Selegiline. Levodopa, the gold standard for PD treatment, directly replaces dopamine, while Pramipexole acts as a dopamine agonist.
In Vitro Efficacy: MAO-B Inhibition
| Compound | Target | Concentration | % Inhibition | Selectivity (MAO-B vs. MAO-A) |
| This compound | Human MAO-B | 6.17 µM | 95.26%[1][2] | High (25.15% inhibition of MAO-A at 6.17 µM)[1][2] |
| Selegiline | Human MAO-B | - | IC50 in low nM range | High |
| Pramipexole | Dopamine D2/D3 Receptors | - | N/A (Agonist) | High for D3 subtype |
| Levodopa | Dopamine Precursor | - | N/A (Precursor) | N/A |
Note: A specific IC50 value for this compound was not available in the reviewed literature. However, the high percentage of inhibition at a micromolar concentration suggests significant potency.
In Vivo Efficacy: Neuroprotection and Motor Function Improvement in Animal Models
| Compound | Animal Model | Key Findings |
| This compound | (No direct in vivo PD studies found) | Potentially reduces dopamine degradation based on in vitro MAO-B inhibition. |
| Levodopa | 6-OHDA-induced rat model | Improved motor function in behavioral tests.[3] |
| Pramipexole | MPTP-induced mouse model | Improved motor deficits.[4] |
| Selegiline | MPTP-induced mouse model | Demonstrated neuroprotective effects and improved motor function.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the evaluation of this compound and other Parkinson's disease therapeutics.
In Vitro Monoamine Oxidase B (MAO-B) Inhibition Assay
This assay determines the inhibitory potential of a compound against the MAO-B enzyme.
-
Principle: The enzymatic activity of MAO-B is measured by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., benzylamine). A fluorescent probe is used to detect H₂O₂.
-
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test compound (this compound, Selegiline)
-
96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the MAO-B enzyme to each well.
-
Add the test compound dilutions to the respective wells and incubate.
-
Initiate the reaction by adding the substrate, fluorescent probe, and HRP mixture.
-
Incubate the plate, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.[1]
-
In Vivo MPTP-Induced Mouse Model of Parkinson's Disease
This model is widely used to study the pathophysiology of Parkinson's disease and to evaluate the efficacy of potential neuroprotective and restorative therapies.
-
Principle: The neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) selectively destroys dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease.
-
Animals: C57BL/6 mice are commonly used due to their susceptibility to MPTP.
-
Procedure:
-
MPTP Administration: Administer MPTP hydrochloride (e.g., 20-30 mg/kg) via intraperitoneal injection daily for a specified period (e.g., 5-7 days).
-
Drug Treatment: Administer the test compound (e.g., this compound, Pramipexole, Selegiline) or vehicle to different groups of mice before, during, or after MPTP administration, depending on the study design (neuroprotective vs. restorative).
-
Behavioral Testing: Conduct a battery of behavioral tests to assess motor function, such as:
-
Open Field Test: To measure general locomotor activity.
-
Rotarod Test: To assess motor coordination and balance.
-
Pole Test: To evaluate bradykinesia.
-
Cylinder Test: To assess forelimb akinesia.[3]
-
-
Neurochemical Analysis: After the treatment period, euthanize the animals and dissect the brains. Measure dopamine and its metabolites in the striatum using high-performance liquid chromatography (HPLC).
-
Immunohistochemistry: Perfuse the brains and prepare sections for immunohistochemical staining of tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra and striatum to quantify neuronal loss.[6]
-
In Vivo 6-Hydroxydopamine (6-OHDA)-Induced Rat Model of Parkinson's Disease
This is another widely used toxin-based model of Parkinson's disease.
-
Principle: 6-OHDA is a neurotoxin that is selectively taken up by dopaminergic neurons, leading to their degeneration.
-
Animals: Rats (e.g., Wistar or Sprague-Dawley) are commonly used.
-
Procedure:
-
6-OHDA Administration: Stereotactically inject 6-OHDA into the medial forebrain bundle or the striatum of one hemisphere to create a unilateral lesion model.
-
Drug Treatment: Administer the test compound (e.g., this compound, Levodopa) or vehicle.
-
Behavioral Testing: Assess motor asymmetry and deficits using tests such as:
-
Apomorphine- or Amphetamine-Induced Rotation Test: To quantify the extent of the unilateral dopamine depletion.
-
Cylinder Test: To measure forelimb use asymmetry.
-
-
Neurochemical and Histological Analysis: Similar to the MPTP model, perform HPLC analysis of striatal dopamine levels and immunohistochemistry for TH to assess the extent of the lesion and any neuroprotective effects of the treatment.[3]
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs can aid in understanding the mechanisms of action and the research methodology.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for Parkinson's disease, primarily through its potent and selective inhibition of MAO-B. This mechanism is comparable to the established drug Selegiline and offers a neuroprotective strategy by preventing the degradation of dopamine. While in vitro data is promising, further in vivo studies are necessary to fully elucidate its efficacy in improving motor symptoms and slowing disease progression compared to current therapies. The experimental protocols and diagrams provided in this guide offer a framework for future research and development of this compound as a novel treatment for Parkinson's disease.
References
- 1. This compound: Efficient Liquid–Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rutin protects dopaminergic neurons from oxidative stress in an animal model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative efficacy of selegiline versus rasagiline in the treatment of early Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Comparative Analysis of Furanocoumarins in Neurodegenerative Disease: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Furanocoumarins, a class of naturally occurring organic compounds, have garnered significant interest in the scientific community for their potential therapeutic applications in neurodegenerative diseases. Their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-apoptotic effects, position them as promising candidates for the development of novel neuroprotective agents. This guide provides a comparative analysis of the performance of several key furanocoumarins, supported by experimental data, to aid researchers in their exploration of these compounds for drug discovery and development.
Quantitative Data Summary
The neuroprotective potential of furanocoumarins can be quantified through various in vitro assays. The following tables summarize the available data on the inhibitory concentrations (IC50) for key enzymes implicated in neurodegeneration and the antioxidant capacities of different furanocoumarins. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: Comparative Inhibitory Activity (IC50) of Furanocoumarins against Cholinesterases
| Furanocoumarin Derivative | Acetylcholinesterase (AChE) IC50 (µM) | Butyrylcholinesterase (BChE) IC50 (µM) | Reference |
| Furo[3,2-c]coumarin 3d | 4.1 | > 100 | [1] |
| Paniculatin | 31.6 | > 100 | [2] |
| Murranganone | 79.1 | 74.3 | [2] |
| Coumarin-Donepezil Hybrid 31 | 1.22 | 3.09 | [2] |
Table 2: Comparative Antioxidant Activity of Furanocoumarin-Containing Extracts
| Plant Extract (Major Furanocoumarins) | DPPH Radical Scavenging IC50 (mg/mL) | Reference |
| Heracleum angustisectum leaf extract (Byakangelicol) | 0.58 | [3] |
| Heracleum angustisectum fruit extract (Byakangelicol) | 1.83 | [3] |
Table 3: Comparative Anti-inflammatory Activity of Furanocoumarins
| Furanocoumarin | Effect on Nitric Oxide (NO) Production | Cell Type | Reference |
| Bergapten | Significant reduction in LPS-induced NO production | Primary microglia | [4] |
| Xanthotoxin | Attenuates pro-inflammatory cytokine production | RAW 264.7 cells | [5] |
| Phellopterin | Significantly suppressed NO production | Primary cultured rat hepatocytes | |
| Oxypeucedanin methanolate | Significantly suppressed NO production | Primary cultured rat hepatocytes | |
| Isoimperatorin | No significant effect on NO production | Primary cultured rat hepatocytes | |
| Imperatorin | No significant effect on NO production | Primary cultured rat hepatocytes |
Key Signaling Pathways in Neuroprotection by Furanocoumarins
Furanocoumarins exert their neuroprotective effects by modulating various signaling pathways involved in inflammation and apoptosis. The following diagrams, generated using Graphviz, illustrate the putative mechanisms of action.
Caption: NF-κB signaling pathway in neuroinflammation and its inhibition by furanocoumarins.
Caption: STAT3 signaling in apoptosis and its modulation by furanocoumarins.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the analysis of furanocoumarins' neuroprotective effects.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to screen for AChE inhibitors.
-
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (B1204863) (a product of acetylcholine (B1216132) hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test furanocoumarin compounds
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare solutions of the test furanocoumarin at various concentrations in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add in the following order:
-
25 µL of phosphate buffer (pH 8.0)
-
5 µL of the test compound solution
-
5 µL of AChE solution
-
-
Incubate the mixture at 37°C for 15 minutes.
-
To initiate the reaction, add 5 µL of ATCI solution.
-
Immediately add 5 µL of DTNB solution.
-
Measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader.
-
The rate of the reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
β-Secretase (BACE1) Inhibition Assay
This assay is crucial for identifying compounds that can reduce the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[6][7][8][9][10]
-
Principle: This is a fluorescence resonance energy transfer (FRET) based assay. A specific peptide substrate for BACE1 is labeled with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5)
-
Test furanocoumarin compounds
-
BACE1 inhibitor (positive control)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare solutions of the test furanocoumarin and a known BACE1 inhibitor at various concentrations.
-
In a 96-well black plate, add:
-
Assay buffer
-
Test compound or control
-
BACE1 enzyme solution
-
-
Incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the BACE1 FRET substrate.
-
Measure the fluorescence intensity (e.g., excitation at 320 nm and emission at 405 nm) at regular intervals for 30-60 minutes.
-
The rate of substrate cleavage is determined from the increase in fluorescence over time.
-
Calculate the percentage of inhibition and IC50 values as described for the AChE assay.
-
Measurement of Intracellular Reactive Oxygen Species (ROS) Production
This assay assesses the antioxidant potential of furanocoumarins by measuring their ability to reduce ROS levels in cells.[11][12][13][14]
-
Principle: The assay utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). Once inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
DCFH-DA dye
-
Oxidative stress inducer (e.g., hydrogen peroxide, H₂O₂)
-
Test furanocoumarin compounds
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Seed neuronal cells in a suitable culture plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test furanocoumarin for a specified time (e.g., 1-2 hours).
-
Induce oxidative stress by adding an ROS inducer (e.g., H₂O₂) and incubate for an appropriate duration.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with DCFH-DA solution (e.g., 10 µM) and incubate in the dark at 37°C for 30 minutes.
-
Wash the cells again with PBS to remove excess dye.
-
Measure the fluorescence intensity of DCF using a fluorescence microscope or a flow cytometer.
-
The reduction in fluorescence intensity in furanocoumarin-treated cells compared to the control (H₂O₂-treated only) indicates the antioxidant activity.
-
Assessment of Anti-Apoptotic Effects
This protocol helps to determine if furanocoumarins can protect neuronal cells from apoptosis.
-
Principle: Apoptosis is a form of programmed cell death characterized by specific morphological and biochemical changes, including the activation of caspases and changes in the expression of Bcl-2 family proteins.
-
Methods:
-
Caspase-3 Activity Assay:
-
Treat neuronal cells with an apoptosis-inducing agent (e.g., staurosporine) in the presence or absence of the test furanocoumarin.
-
After the treatment period, lyse the cells and collect the protein extract.
-
Use a commercially available caspase-3 colorimetric or fluorometric assay kit to measure the enzyme activity according to the manufacturer's instructions. A decrease in caspase-3 activity in the presence of the furanocoumarin indicates an anti-apoptotic effect.
-
-
Western Blot Analysis for Bcl-2 and Bax:
-
Following treatment as described above, lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic).
-
After incubation with a secondary antibody, visualize the protein bands using a chemiluminescence detection system.
-
An increase in the Bcl-2/Bax ratio in cells treated with the furanocoumarin suggests an anti-apoptotic effect.
-
-
Conclusion
The compiled data and experimental protocols provide a foundational resource for researchers investigating the neuroprotective properties of furanocoumarins. The evidence suggests that certain furanocoumarins can modulate key pathological pathways in neurodegenerative diseases, including cholinergic dysfunction, oxidative stress, neuroinflammation, and apoptosis. However, the field requires more direct comparative studies to elucidate the structure-activity relationships and to identify the most potent and promising candidates for further preclinical and clinical development. The provided methodologies offer a standardized approach for conducting such comparative analyses, which will be crucial for advancing the therapeutic potential of furanocoumarins in the fight against neurodegenerative disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Naturally Inspired Coumarin Derivatives in Alzheimer’s Disease Drug Discovery: Latest Advances and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furanocoumarin Content, Antioxidant Activity, and Inhibitory Potential of Heracleum verticillatum, Heracleum sibiricum, Heracleum angustisectum, and Heracleum ternatum Extracts against Enzymes Involved in Alzheimer's Disease and Type II Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bergapten attenuates microglia-mediated neuroinflammation and ischemic brain injury by targeting Kv1.3 and Carbonyl reductase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of β-Secretase in Vivo via Antibody Binding to Unique Loops (D and F) of BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. abcam.co.jp [abcam.co.jp]
- 11. ANTIOXIDANT INHIBITION OF STEADY-STATE REACTIVE OXYGEN SPECIES AND CELL GROWTH IN NEUROBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Production and Detection of Reactive Oxygen Species (ROS) in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. globalscitechocean.com [globalscitechocean.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
